N-(3-Oxohexanoyl)-L-homoserine lactone
Description
This compound is a natural product found in Azospirillum lipoferum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOXRMDHALAFL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), a key signaling molecule in bacterial quorum sensing. This document details the enzymatic pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the core processes to support research and development in this field.
Introduction to 3-oxo-C6-HSL and Quorum Sensing
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by numerous Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1][2] At low cell densities, the basal expression of the enzyme responsible for its synthesis, a LuxI-type synthase, produces 3-oxo-C6-HSL at low levels. As the bacterial population grows, the extracellular concentration of 3-oxo-C6-HSL increases. Once a threshold concentration is reached, these molecules bind to their cognate LuxR-type transcriptional regulator proteins, leading to the activation or repression of target genes.[1] These regulated genes are often involved in processes critical for bacterial survival and virulence, such as biofilm formation, bioluminescence, and the production of virulence factors.[1][2] The central role of 3-oxo-C6-HSL in bacterial communication makes its biosynthetic pathway a prime target for the development of novel anti-infective therapies.
The Biosynthetic Pathway of 3-oxo-C6-HSL
The synthesis of 3-oxo-C6-HSL is catalyzed by a family of enzymes known as LuxI-type acyl-homoserine lactone synthases.[3][4] These enzymes utilize two primary substrates: S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxohexanoyl-ACP.[4][5]
The reaction proceeds in two main steps:
-
Acylation of SAM: The LuxI synthase catalyzes the formation of an amide bond between the 3-oxohexanoyl group from 3-oxohexanoyl-ACP and the α-amino group of SAM.[5]
-
Lactonization: This is followed by an intramolecular cyclization reaction, where the methionine portion of the acylated SAM is converted into a homoserine lactone ring. This step releases the final product, this compound, and 5'-methylthioadenosine (MTA) as a byproduct.[5]
Several LuxI homologs are known to synthesize 3-oxo-C6-HSL, including LuxI from Vibrio fischeri, EsaI from Pantoea stewartii, and RpaI.[6][7]
Quantitative Data
| Parameter | Value | Organism/Enzyme | Notes |
| Enzyme Kinetics | |||
| Turnover Number (kcat) | 1.1 mol 3-oxo-C6-HSL min⁻¹ mol⁻¹ LuxI | Vibrio fischeri / LuxI | This value gives an indication of the catalytic rate of the synthase.[8] |
| Ligand Binding | |||
| Dissociation Constant (Kd) | ~1.8 µM | Erwinia carotovora / CarR | This represents the affinity of the LuxR-type receptor, CarR, for 3-oxo-C6-HSL. |
| Effective Concentration | |||
| Gene Induction Threshold | ~100 nM | Vibrio fischeri / LuxR | The approximate concentration of 3-oxo-C6-HSL required for the formation of the LuxR-3OC6-HSL complex and subsequent gene activation in vitro.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-oxo-C6-HSL biosynthesis.
Purification of a His-tagged 3-oxo-C6-HSL Synthase (e.g., LuxI)
This protocol describes the purification of a recombinant, N-terminally His-tagged LuxI-type synthase expressed in E. coli.
Materials:
-
E. coli BL21(DE3) strain harboring the expression plasmid for the His-tagged synthase.
-
Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA Agarose resin.
-
Chromatography column.
Procedure:
-
Expression: Inoculate a 1 L culture of LB medium with the E. coli expression strain and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged synthase with 5 column volumes of Elution Buffer.
-
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column. Store the purified enzyme at -80°C.
Quantification of 3-oxo-C6-HSL using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the extraction and quantification of 3-oxo-C6-HSL from bacterial culture supernatants.
Materials:
-
Bacterial culture supernatant.
-
Ethyl acetate (acidified with 0.1% formic acid).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade) with 0.1% formic acid.
-
Acetonitrile (LC-MS grade) with 0.1% formic acid.
-
3-oxo-C6-HSL standard.
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
C18 reversed-phase column.
Procedure:
-
Extraction:
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer the supernatant to a fresh tube and acidify with formic acid to a final concentration of 0.1%.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
-
Sample Preparation: Reconstitute the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter.
-
LC-MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Perform a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might be: 5-95% B over 20 minutes.
-
Set the mass spectrometer to operate in positive ion mode and monitor for the specific m/z transition of 3-oxo-C6-HSL (e.g., precursor ion [M+H]⁺ at m/z 214.1, and a characteristic product ion).
-
-
Quantification: Create a standard curve using known concentrations of the 3-oxo-C6-HSL standard. Quantify the amount of 3-oxo-C6-HSL in the sample by comparing its peak area to the standard curve.
Visualizations
Signaling Pathway of 3-oxo-C6-HSL in Quorum Sensing
Caption: Biosynthesis and signaling pathway of 3-oxo-C6-HSL.
Experimental Workflow for 3-oxo-C6-HSL Quantification
Caption: Workflow for quantifying 3-oxo-C6-HSL via LC-MS.
Conclusion
The biosynthesis of this compound represents a fundamental process in bacterial communication and a validated target for antimicrobial drug development. This guide provides a foundational understanding of the biosynthetic pathway, summarizes key quantitative data, and offers detailed experimental protocols to aid researchers in this critical area of study. Further investigation into the specific kinetics of various 3-oxo-C6-HSL synthases will be crucial for the rational design of potent and specific inhibitors of quorum sensing.
References
- 1. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL or 3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing, a sophisticated cell-to-cell communication system.[1][2] This process enables bacteria to monitor their population density and synchronize the expression of specific genes, leading to coordinated behaviors.[1] First identified as the autoinducer for bioluminescence in the marine bacterium Vibrio fischeri, OOHL and its analogs, known as N-acyl-homoserine lactones (AHLs), have since been recognized as crucial regulators of diverse physiological processes in a wide range of Gram-negative bacteria.[1][3][4] These processes include the production of virulence factors, biofilm formation, and the synthesis of secondary metabolites like antibiotics.[1][5] Understanding the precise mechanism of action of OOHL is paramount for the development of novel therapeutic strategies that target bacterial communication to mitigate pathogenicity and combat antibiotic resistance.
The Canonical OOHL-Mediated Quorum Sensing Pathway
The fundamental mechanism of OOHL action revolves around its interaction with a cognate intracellular receptor, a transcriptional regulatory protein belonging to the LuxR family.[1][6] This interaction is concentration-dependent, ensuring that gene expression is triggered only when the bacterial population reaches a critical density.
At low cell densities, a basal level of OOHL is synthesized by a LuxI-family synthase.[1] This small, diffusible molecule can freely traverse the bacterial cell membrane.[1] As the bacterial population grows, the extracellular concentration of OOHL increases.[1] Once a threshold concentration is reached, OOHL diffuses back into the cells and binds to its cognate LuxR-type receptor.[1] This binding induces a conformational change in the LuxR protein, promoting its dimerization or multimerization and stabilizing the protein.[5][7] The activated LuxR-OOHL complex is then competent to bind to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes.[1][8] This binding event typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of the target genes.[6] This often includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal.[9]
Quantitative Aspects of OOHL-Receptor Interactions
The specificity and efficacy of the OOHL signaling system are determined by the quantitative parameters of the interaction between OOHL and its cognate LuxR-type receptor. These parameters, such as the dissociation constant (Kd) and the effective concentration for 50% response (EC50), vary between different bacterial species and their specific LuxR homologs.
| Parameter | Value | Receptor | Organism | Reference |
| Dissociation Constant (Kd) | 1.8 µM | CarR | Erwinia carotovora | [5] |
| Effective Equilibrium Constant | ~100 nM | LuxR | Vibrio fischeri | [6] |
| Concentration for enhanced resistance to trypsin | 25 µM | CarR | Erwinia carotovora | [5] |
| Concentration for high molecular weight complex formation | 73.3 µM | CarR | Erwinia carotovora | [5] |
Experimental Protocols for Studying the OOHL Mechanism of Action
A variety of experimental techniques are employed to investigate the mechanism of action of OOHL. These include methods to study the binding of the LuxR-OOHL complex to DNA, to quantify the activity of OOHL in inducing gene expression, and to identify the full spectrum of genes regulated by this signaling molecule.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique to study the binding of proteins to DNA.[10] In the context of OOHL, it can be used to demonstrate the OOHL-dependent binding of a LuxR-type protein to its target lux box DNA sequence.
Detailed Methodology:
-
Preparation of Labeled DNA Probe:
-
Synthesize complementary oligonucleotides corresponding to the lux box sequence and its flanking regions.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin or a fluorescent dye).[4]
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in a binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol):
-
Purified LuxR-type protein.
-
This compound (OOHL) at a desired concentration (a control reaction without OOHL should be included).
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.[1]
-
-
Incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow the protein to bind to OOHL.
-
Add the labeled DNA probe to the reaction mixture.
-
Incubate for another 20-30 minutes at room temperature to allow the formation of the protein-DNA complex.[7]
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the proteins and DNA.[7]
-
Include a lane with the labeled probe only as a negative control.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
Expected Results: A band corresponding to the free probe will be visible in all lanes. In the lane containing the LuxR protein, OOHL, and the probe, a second, slower-migrating band should appear, representing the LuxR-OOHL-DNA complex. This "shifted" band should be absent or significantly reduced in the lane without OOHL.
Bacterial Reporter Gene Assay
Reporter gene assays are used to quantify the ability of OOHL to induce gene expression from a specific promoter. These assays typically utilize a bacterial strain that is engineered to express a reporter gene (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein, or luxCDABE for luciferase) under the control of a LuxR-regulated promoter.
Detailed Methodology:
-
Reporter Strain and Plasmid Construction:
-
Use a bacterial strain that does not produce its own AHLs (e.g., an E. coli or a luxI mutant strain).
-
Introduce two plasmids into the strain:
-
A plasmid constitutively expressing the LuxR-type receptor protein.
-
A reporter plasmid containing the reporter gene downstream of a lux box-containing promoter.
-
-
-
Assay Procedure:
-
Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB broth) with appropriate antibiotics.
-
Dilute the overnight culture into fresh medium in a 96-well microplate.
-
Add OOHL to the wells at a range of concentrations (a no-OOHL control is essential).
-
Incubate the microplate at the optimal growth temperature for the bacterium with shaking.
-
At regular time intervals or at a fixed endpoint, measure the optical density (OD₆₀₀) to assess bacterial growth and the reporter signal.[6]
-
For a β-galactosidase reporter, lyse the cells and add a substrate like ONPG, then measure the absorbance at 420 nm.
-
For a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.[6]
-
For a luciferase reporter, measure the luminescence.
-
-
-
Data Analysis:
-
Normalize the reporter signal to the cell density (e.g., fluorescence/OD₆₀₀).
-
Plot the normalized reporter signal as a function of the OOHL concentration to generate a dose-response curve.
-
From this curve, the EC50 value can be determined.
-
Transcriptomic Analysis (RNA-Seq)
Transcriptomic analysis, particularly RNA sequencing (RNA-Seq), provides a global view of the genes regulated by OOHL. This powerful technique allows for the identification of the entire regulon of a LuxR-OOHL system.
Detailed Methodology:
-
Experimental Design:
-
Grow the wild-type bacterium of interest and a luxI or luxR mutant strain to a specific growth phase (e.g., mid-log or stationary phase).
-
For the wild-type, one sample will be the untreated control. For the mutant, one sample can be left untreated and another can be supplemented with exogenous OOHL.
-
Harvest the bacterial cells from each condition.
-
-
RNA Extraction and Library Preparation:
-
Immediately stabilize the RNA using a reagent like RNAprotect.[5]
-
Extract total RNA using a suitable kit or protocol, ensuring the removal of contaminating DNA with a DNase treatment.
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of bacterial RNA.
-
Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Ligate sequencing adapters to the ends of the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome of the bacterium.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the presence of a functional OOHL signaling system.
-
Perform pathway and gene ontology analysis to understand the biological functions of the regulated genes.
-
Conclusion
The mechanism of action of this compound is a well-characterized paradigm for quorum sensing in Gram-negative bacteria. Its function as a diffusible signal that, upon reaching a critical concentration, binds to and activates a LuxR-type transcriptional regulator to modulate gene expression is a recurring theme in bacterial communication. The quantitative nature of this interaction and the specific genes regulated vary among bacterial species, contributing to the diverse physiological roles of this signaling molecule. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of OOHL-mediated quorum sensing and for the development of novel strategies to disrupt this critical bacterial communication pathway.
References
- 1. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A MATQ-seq-Based Protocol for Single-Cell RNA-seq in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 9. University of Calgary [coldsite-ucalgary.azurewebsites.net]
- 10. academic.oup.com [academic.oup.com]
N-(3-Oxohexanoyl)-L-homoserine Lactone: A Technical Guide to its Role as a Signaling Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that enables bacteria to coordinate gene expression in response to population density.[1][2][3] This technical guide provides a comprehensive overview of OHHL, from its fundamental role in the canonical LuxI/LuxR quorum-sensing circuit to its influence on critical bacterial behaviors such as bioluminescence, antibiotic production, and biofilm formation.[1][4][5] Detailed experimental protocols for the detection and quantification of OHHL are presented, alongside quantitative data on its interactions. Furthermore, this guide offers visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of this pivotal signaling molecule and its potential as a target for novel therapeutic interventions.
Introduction to this compound (OHHL)
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules, which are primarily utilized by Gram-negative bacteria for quorum sensing.[1][6][7] The discovery of OHHL and the elucidation of its function in the marine bacterium Vibrio fischeri laid the foundation for the field of bacterial communication.[1][3] In this system, OHHL acts as an autoinducer, accumulating in the environment as the bacterial population grows.[3] Once a threshold concentration is reached, OHHL binds to its cognate receptor, leading to a coordinated change in gene expression across the population.[3] This coordinated behavior allows bacteria to function as multicellular-like entities, enabling processes that would be ineffective if undertaken by individual cells.
The specificity of the OHHL signal is determined by the length and modification of its acyl side chain, which allows for species-specific communication in mixed microbial communities.[3] Beyond its well-characterized role in bioluminescence in V. fischeri, OHHL and its homologs regulate a diverse array of physiological processes in various bacteria, including the production of virulence factors, antibiotics, and the formation of biofilms.[2][4][8] This central role in controlling pathogenic traits has positioned OHHL and the broader quorum-sensing machinery as attractive targets for the development of novel anti-infective therapies.
The Canonical LuxI/LuxR Quorum Sensing Circuit
The foundational model for OHHL-mediated signaling is the LuxI/LuxR quorum-sensing circuit, first described in Vibrio fischeri.[1][9] This system is comprised of two core components: the autoinducer synthase, LuxI, and the transcriptional regulator, LuxR.[1][9][[“]]
2.1. Synthesis of OHHL by LuxI
The synthesis of OHHL is catalyzed by the LuxI protein.[11][12] LuxI utilizes S-adenosylmethionine (SAM) and an acylated acyl carrier protein (ACP) from the fatty acid biosynthesis pathway as substrates.[11][12] Specifically, for OHHL, hexanoyl-ACP is used.[11][12] The LuxI enzyme facilitates the formation of an amide bond between the acyl chain and the amino group of SAM, followed by an intramolecular cyclization to form the homoserine lactone ring, releasing methylthioadenosine.[11][12] As a small, diffusible molecule, OHHL can freely pass across the bacterial cell membrane.[3]
2.2. Perception of OHHL by LuxR and Gene Regulation
As the bacterial population density increases, the extracellular concentration of OHHL rises.[3] When OHHL reaches a critical threshold, it diffuses back into the bacterial cells and binds to the LuxR protein, which is the cognate intracellular receptor and transcriptional activator.[[“]][13] The binding of OHHL to LuxR induces a conformational change in the protein, promoting its dimerization or multimerization.[14][15] This activated LuxR-OHHL complex is then capable of binding to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[[“]][13]
In the case of V. fischeri, the primary target of the LuxR-OHHL complex is the lux operon (luxICDABEG), which encodes the components necessary for bioluminescence, including the LuxI synthase itself.[3][16] The activation of luxI transcription by the LuxR-OHHL complex creates a positive feedback loop, leading to a rapid increase in OHHL synthesis and a synchronized, population-wide induction of light production.[3][[“]]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of OHHL and its analogs with LuxR-type receptors.
Table 1: Binding Affinity of OHHL and Analogs to CarR in Erwinia carotovora
| Ligand | Dissociation Constant (Kd) | Reference |
| This compound (OHHL) | 1.8 µM | [14][15] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | > 10 µM | |
| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | ~ 5 µM |
Data derived from fluorescence quenching, DNA bandshift analysis, and reporter gene assays.
Table 2: Induction of Bioluminescence in Vibrio fischeri by OHHL Analogs
| Compound | Relative Luminescence Units (at specified concentration) | Reference |
| This compound (OHHL) | 15,000 (at 1 µM) | [17] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | 50 (at 1 µM) | [17] |
| N-Heptanoyl-L-homoserine lactone | 10 (at 1 µM) | [17] |
| N-Octanoyl-L-homoserine lactone | 5 (at 1 µM) | [17] |
| N-(3-Oxooctanoyl)-L-homoserine lactone | 450 (at 1 µM) | [17] |
Relative luminescence units are an indicator of the ability of the analog to activate the LuxR protein.
Experimental Protocols
4.1. Detection and Quantification of OHHL by Liquid Chromatography-Mass Spectrometry (LC/MS)
This protocol provides a general framework for the sensitive and specific detection and quantification of OHHL from bacterial culture supernatants.[18][19]
Objective: To identify and quantify OHHL in a biological sample.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade, with 0.1% formic acid)
-
Water (HPLC grade, with 0.1% formic acid)
-
This compound standard (≥97% purity)
-
Centrifuge and tubes
-
Rotary evaporator or nitrogen evaporator
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant.
-
Acidify the supernatant to pH 2 with hydrochloric acid.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and dry them using a rotary evaporator or under a stream of nitrogen.
-
Resuspend the dried extract in a known volume of acetonitrile or methanol for LC/MS analysis.
-
-
LC/MS Analysis:
-
Inject the resuspended extract onto the C18 column.
-
Perform a gradient elution using a mobile phase of acetonitrile (with 0.1% formic acid) and water (with 0.1% formic acid). A typical gradient might be from 5% to 95% acetonitrile over 20 minutes.
-
The mass spectrometer should be operated in positive ion mode.
-
For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific m/z of OHHL ([M+H]+ = 214.1).
-
-
Quantification:
-
Prepare a standard curve using serial dilutions of the OHHL standard.
-
Analyze the standards using the same LC/MS method.
-
Quantify the amount of OHHL in the sample by comparing its peak area to the standard curve.
-
4.2. Whole-Cell Bioreporter Assay for OHHL Activity
This protocol utilizes a genetically engineered bacterial strain to detect the biological activity of OHHL.[20] The bioreporter strain typically contains a luxR gene and a promoter that is activated by the LuxR-OHHL complex, driving the expression of a reporter gene (e.g., lacZ for colorimetric assay or luxCDABE for bioluminescence).
Objective: To determine the presence and relative concentration of biologically active OHHL.
Materials:
-
Bacterial bioreporter strain (e.g., E. coli JM109 with a plasmid containing luxR and a luxI promoter-reporter fusion)
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotics
-
Sample to be tested (e.g., culture supernatant)
-
OHHL standard
-
Microplate reader (for colorimetric or luminescence measurement)
Procedure:
-
Prepare Bioreporter Culture:
-
Inoculate a single colony of the bioreporter strain into LB broth with the appropriate antibiotic.
-
Grow the culture overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture into fresh LB broth and grow to early to mid-exponential phase.
-
-
Assay Setup:
-
In a 96-well microplate, add the sample to be tested to the wells. If testing culture supernatants, they can often be added directly.
-
Prepare a standard curve by adding known concentrations of the OHHL standard to a series of wells.
-
Add the prepared bioreporter culture to each well.
-
Include negative controls (bioreporter with sterile media) and positive controls (bioreporter with a known concentration of OHHL).
-
-
Incubation and Measurement:
-
Incubate the microplate at the optimal temperature for a defined period (e.g., 4-6 hours).
-
Measure the reporter gene expression using a microplate reader. For a bioluminescent reporter, measure light output. For a β-galactosidase reporter, add a suitable substrate (e.g., ONPG) and measure absorbance.
-
-
Data Analysis:
-
Subtract the background reading from the negative control wells.
-
Plot the reporter signal as a function of the OHHL concentration for the standards to generate a standard curve.
-
Determine the concentration of active OHHL in the samples by interpolating their reporter signal on the standard curve.
-
Role in Pathogenesis and as a Drug Target
OHHL and other AHLs are crucial for the virulence of many pathogenic bacteria.[2] They regulate the expression of a wide range of virulence factors, including toxins, proteases, and swarming motility.[2][9] Furthermore, OHHL is often involved in the regulation of biofilm formation, a key factor in chronic infections and antibiotic resistance.[5][8][21]
The central role of OHHL in controlling bacterial pathogenicity makes the LuxI/LuxR signaling system an attractive target for the development of novel anti-infective agents. Strategies to disrupt this signaling pathway, often referred to as "quorum quenching," include:
-
Inhibition of OHHL Synthesis: Targeting the LuxI synthase to prevent the production of the signaling molecule.
-
Degradation of OHHL: Using enzymes (e.g., lactonases, acylases) to inactivate the OHHL molecule.
-
Antagonism of the LuxR Receptor: Developing molecules that bind to the LuxR receptor but do not activate it, thereby competitively inhibiting the binding of OHHL.
These approaches aim to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance compared to traditional antibiotics.
Conclusion
This compound is a paradigm for bacterial cell-to-cell communication. Its study has not only illuminated the intricate social lives of bacteria but has also opened new avenues for antimicrobial drug development. A thorough understanding of the synthesis, perception, and regulatory functions of OHHL, facilitated by the methodologies and data presented in this guide, is essential for researchers and drug development professionals seeking to exploit quorum sensing as a therapeutic target. The continued investigation into the nuances of OHHL signaling in diverse bacterial species will undoubtedly unveil further complexities and opportunities for intervention.
References
- 1. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. This compound | Benchchem [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. LuxR- and LuxI-Type Quorum-Sensing Circuits Are Prevalent in Members of the Populus deltoides Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 8. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. consensus.app [consensus.app]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) and Gene Expression Regulation: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to OHHL and Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors.[1][2] This regulation is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative Proteobacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[3] The canonical model for AHL-based quorum sensing is the LuxI/LuxR system, first characterized in the marine bacterium Vibrio fischeri, where it controls bioluminescence.[1][4]
N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3OC6-HSL) is the specific autoinducer synthesized by the LuxI protein in V. fischeri.[1][3] It freely diffuses across the cell membrane and, upon reaching a threshold concentration indicative of a high cell density, binds to its cognate cytoplasmic receptor and transcriptional regulator, LuxR.[5][6] This complex then activates or represses the expression of target genes, leading to synchronized population-wide behaviors such as bioluminescence, virulence factor production, biofilm formation, and secondary metabolite synthesis.[1][2][4] Understanding the mechanisms of OHHL-mediated gene regulation is critical for developing novel strategies to control bacterial pathogenesis and manipulate microbial communities.
The Core Mechanism: The LuxI/LuxR Signaling Pathway
The LuxI/LuxR circuit is the archetypal quorum-sensing system. Its operation is a classic example of a positive feedback loop that results in a rapid, coordinated change in gene expression once a population threshold is met.
-
Synthesis of OHHL : The LuxI protein, an AHL synthase, catalyzes the production of OHHL from S-adenosylmethionine (SAM) and fatty acid precursors.[7] At low cell densities, LuxI is expressed at a basal level, producing a small amount of OHHL.[5]
-
Diffusion and Accumulation : As a small, lipid-soluble molecule, OHHL can passively diffuse across the bacterial cell membrane into the extracellular environment and back into other cells.[1] As the bacterial population grows, the extracellular concentration of OHHL increases.
-
Binding to LuxR : Once the intracellular OHHL concentration reaches a critical threshold (≥100 nM in V. fischeri), it binds to the cytoplasmic LuxR protein.[5] LuxR is a transcriptional regulator that is active only when bound to its cognate autoinducer.[3]
-
Transcriptional Activation : The OHHL-LuxR complex undergoes a conformational change, enabling it to dimerize and bind to a specific 20-bp inverted repeat DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG).[8][9]
-
Positive Feedback and Gene Expression : Binding of the OHHL-LuxR complex to the lux box activates the transcription of the lux operon. This leads to the production of luciferase (encoded by luxA and luxB), the enzyme responsible for bioluminescence. Crucially, it also leads to increased production of LuxI, which synthesizes more OHHL, creating a powerful positive feedback loop that rapidly amplifies the signal and synchronizes the entire population.[6][8]
Quantitative Data on OHHL-Mediated Gene Regulation
The regulatory impact of OHHL extends far beyond bioluminescence. Genome-wide studies have revealed that hundreds of genes are under the control of this quorum-sensing circuit. The quantitative aspects of this regulation are essential for understanding its physiological significance.
| Organism | Study Type | Key Quantitative Finding | Reference |
| Vibrio fischeri | In vivo measurement | Minimum OHHL concentration for LuxR binding and activation is ≥100 nM. | [5] |
| Vibrio harveyi | ChIP-seq & RNA-seq | LuxR and the nucleoid-associated protein H-NS co-regulate and co-occupy 28 promoters, controlling the expression of 63 genes. | [10] |
| Pseudomonas syringae pv. tabaci | RNA-Sequencing | 845 genes were identified as being dependent on 3OC6-HSL (OHHL) for their regulation. Many of these genes are associated with virulence and motility. | [11] |
| Vibrio alginolyticus | ChIP-seq | The master QS regulator AphA, which is reciprocally controlled by LuxR, was found to have 49 enriched binding loci across the genome. | [12] |
| Arabidopsis & Wheat | Phenotypic Analysis | Exogenous OHHL treatment significantly upregulated the expression of salt-responsive genes, including COR15a, RD22, SOS1, SOS2, and SOS3. | [13] |
Key Experimental Protocols
Investigating the role of OHHL in gene expression requires a suite of molecular biology techniques. Below are detailed methodologies for three core experimental approaches.
Gene Expression Analysis via RNA-Sequencing (RNA-Seq)
RNA-Seq is used to obtain a global profile of the transcriptome, revealing which genes are up- or down-regulated in response to OHHL.
References
- 1. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. mdpi.com [mdpi.com]
- 4. Bacterium in a box: sensing of quorum and environment by the LuxI/LuxR gene regulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling Analysis of Signal Sensitivity and Specificity by Vibrio fischeri LuxR Variants | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. N-(3-oxo-hexanoyl)-homoserine lactone has a critical contribution to the quorum-sensing-dependent regulation in phytopathogen Pseudomonas syringae pv. tabaci 11528 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation Sequencing Technology Reveals Global Regulatory Roles of Low-Cell-Density Quorum-Sensing Regulator AphA in the Pathogen Vibrio alginolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Chemical structure and properties of N-(3-Oxohexanoyl)-L-homoserine lactone
An In-depth Technical Guide to N-(3-Oxohexanoyl)-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (OHHL), also known as 3-oxo-C6-HSL, is a pivotal signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[1] As a member of the N-acyl homoserine lactone (AHL) family, OHHL acts as an autoinducer, enabling bacteria to monitor their population density and coordinate gene expression for collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1][2] Its discovery in the marine bacterium Vibrio fischeri was foundational to the field of quorum sensing.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, relevant signaling pathways, and detailed experimental protocols for the synthesis and quantification of OHHL.
Chemical Structure and Properties
This compound is composed of a homoserine lactone ring linked via an amide bond to a 6-carbon acyl side chain with a ketone group at the C3 position.[3] This specific structure, particularly the acyl chain length and modification, is critical for its binding specificity to its cognate receptor protein.[1]
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide[3] |
| Synonyms | N-(beta-Ketocaproyl)-L-homoserine lactone, 3-oxo-C6-HSL, OHHL[3][4] |
| CAS Number | 143537-62-6[4][5] |
| Molecular Formula | C₁₀H₁₅NO₄[1][3] |
| InChI Key | YRYOXRMDHALAFL-QMMMGPOBSA-N[1][3] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 213.23 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | [5] |
| XLogP3 | 0.9 | [3] |
| Optical Rotation | -5.7° (c=0.75 g/100mL in CHCl₃) | [5] |
| Purity (HPLC) | ≥99% (typical commercial) | [5] |
| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [5] |
Biological Role in Quorum Sensing
OHHL is a key autoinducer in cell-to-cell communication, a process known as quorum sensing.[6] Bacteria that utilize this system produce and release OHHL into their environment. As the bacterial population density increases, the extracellular concentration of OHHL rises.[1] Upon reaching a critical threshold, OHHL diffuses back into the cells and binds to a specific cytoplasmic receptor protein, typically a member of the LuxR family of transcriptional regulators.[4][6] This OHHL-receptor complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[1][7]
This coordinated gene expression regulates a variety of physiological processes:
-
Bioluminescence: In Vibrio fischeri, OHHL binding to the LuxR protein activates the lux operon, leading to light production.[1]
-
Virulence Factor Production: In pathogens like Pseudomonas aeruginosa and Erwinia carotovora, OHHL controls the expression of toxins, proteases, and other factors essential for pathogenicity.[1][4][8]
-
Biofilm Formation: AHL signaling is crucial for the development and maturation of biofilms, structured communities of bacteria.[2]
-
Antibiotic Synthesis: In some bacteria, OHHL regulates the production of secondary metabolites, including antibiotics like carbapenem.[4]
The LuxI/LuxR Signaling Pathway in Vibrio fischeri
The canonical model for OHHL-mediated quorum sensing is the LuxI/LuxR system in V. fischeri. The synthase protein, LuxI, catalyzes the synthesis of OHHL from S-adenosyl-L-methionine (SAM) and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.[9] OHHL freely diffuses across the cell membrane. At high cell density, it accumulates and binds to the LuxR transcriptional activator, inducing a conformational change that promotes protein multimerization and DNA binding.[4] The LuxR-OHHL complex activates the transcription of the luxICDABEG operon, which encodes the machinery for bioluminescence (LuxAB) and the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal.[7]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H15NO4 | CID 688505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound - CAS-Number 143537-62-6 - Order from Chemodex [chemodex.com]
- 7. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
N-(3-Oxohexanoyl)-L-homoserine lactone: A Key Regulator in Bacterial Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) is a small, diffusible signaling molecule that plays a pivotal role in quorum sensing (QS), a cell-to-cell communication system employed by a wide range of Gram-negative bacteria. This intricate communication network allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and bioluminescence. The synthesis and perception of OHHL are central to these processes, making it a key target for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of OHHL in different bacterial species, including quantitative data on its production, detailed experimental protocols for its analysis, and visual representations of the signaling pathways it governs.
Data Presentation: Quantitative Analysis of OHHL Production
The concentration of OHHL produced by bacteria can vary significantly depending on the species, strain, and culture conditions. The following table summarizes available quantitative data on OHHL production in the culture supernatants of several key bacterial species. This data provides a comparative baseline for researchers studying QS phenomena.
| Bacterial Species | Strain | Method of Quantification | OHHL Concentration | Reference |
| Vibrio fischeri | ES114 | UHPLC-HRMS/MS | 0.1 nmol/L | [1] |
| Vibrio fischeri | Wild-type | Whole-cell bioreporter | Not explicitly quantified in the abstract, but a method for quantification is described. | [2] |
| Erwinia carotovora | A.T.C.C. 39048 | Dose-response curves | Induction threshold of ~0.5 µg/mL | [3] |
| Pseudomonas aeruginosa | PAO1 | Not specified | Not explicitly quantified, but known to produce various AHLs. | |
| Yersinia enterocolitica | O8 | TLC and AHL biosensor | Detected but not quantified in absolute terms. |
Note: Quantitative data for OHHL in Pseudomonas aeruginosa and Yersinia enterocolitica is less commonly reported as they produce a wider range of N-acyl-homoserine lactones (AHLs), and studies often focus on the most abundant ones, such as 3-oxo-C12-HSL in P. aeruginosa.
Signaling Pathways
OHHL-mediated quorum sensing typically involves a LuxI-family synthase, which produces OHHL, and a LuxR-family transcriptional regulator, which binds to OHHL at a threshold concentration. This complex then modulates the expression of target genes.
Vibrio fischeri: The LuxI/LuxR System
The LuxI/LuxR circuit in Vibrio fischeri is the archetypal model for AHL-based quorum sensing. At low cell density, the basal level of OHHL is low. As the bacterial population increases, OHHL accumulates. Upon reaching a critical concentration, OHHL binds to the LuxR protein, a cytoplasmic receptor and transcriptional activator.[2] The OHHL-LuxR complex then binds to a specific DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG), activating its transcription. This leads to a positive feedback loop, as the luxI gene is part of this operon, resulting in a rapid increase in both OHHL synthesis and bioluminescence, which is produced by the products of the luxCDABE genes.[2][4] Downstream genes regulated by this system include those involved in bioluminescence and symbiotic colonization.[5]
Pseudomonas aeruginosa: The LasI/LasR and RhlI/RhlR Systems
Pseudomonas aeruginosa possesses a complex and hierarchical quorum-sensing network. While its primary long-chain AHL is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) produced by LasI, it also produces shorter-chain AHLs, and the LasR receptor can be activated by other AHLs, including OHHL, albeit with lower affinity. The LasR, once activated, not only upregulates virulence factor genes but also the rhlR and rhlI genes of the secondary Rhl system. RhlI synthesizes N-butanoyl-L-homoserine lactone (C4-HSL). The activated RhlR then controls the expression of another set of virulence genes. Genes regulated by the Las system include those for elastase (lasB), alkaline protease, and exotoxin A.[6][7]
Erwinia carotovora: The CarR System
In the plant pathogen Erwinia carotovora, OHHL is the primary quorum-sensing signal molecule. It is synthesized by the CarI synthase. OHHL regulates the production of carbapenem antibiotics and exoenzymes that contribute to its virulence.[8][9] The receptor for OHHL is the CarR protein, a homolog of LuxR.[9][10] The OHHL-CarR complex activates the transcription of the car gene cluster, which is responsible for carbapenem biosynthesis.[10] Additionally, other virulence-related genes, such as those encoding plant cell wall-degrading enzymes, are also under the control of this quorum-sensing system.[11]
References
- 1. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bright Mutants of Vibrio fischeri ES114 Reveal Conditions and Regulators That Control Bioluminescence and Expression of the lux Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonenzymatic Turnover of an Erwinia carotovora Quorum-Sensing Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbapenem antibiotic production in Erwinia carotovora is regulated by CarR, a homologue of the LuxR transcriptional activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
Methodological & Application
Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL), a key quorum-sensing molecule in various Gram-negative bacteria. OOHL, also known as 3-oxo-C6-HSL, plays a crucial role in regulating gene expression in a cell-density-dependent manner, controlling processes such as biofilm formation, virulence factor production, and bioluminescence.[1][2] These protocols are intended to guide researchers in the chemical synthesis of OOHL and its subsequent application in biological assays to study quorum sensing and develop novel antimicrobial strategies.
Chemical Synthesis of this compound (OOHL)
Two primary methods for the synthesis of OOHL are presented: the Schotten-Baumann reaction and a synthetic route involving Meldrum's acid. Both methods can yield the desired product with high purity.
Data Presentation: Synthesis Yields
| Synthesis Method | Key Reactants | Typical Yield (%) | Purity (%) | Reference |
| Schotten-Baumann Reaction | L-homoserine lactone hydrobromide, 3-oxohexanoyl chloride | Good to Excellent | >95 (after chromatography) | [3][4] |
| Meldrum's Acid Route | Meldrum's acid, Butanoyl chloride, L-homoserine lactone hydrobromide | ~48-79 | >99 (chiral HPLC) | [3] |
Experimental Protocol: Schotten-Baumann Reaction
This method involves the acylation of L-homoserine lactone using 3-oxohexanoyl chloride under basic conditions.[4][5]
Materials:
-
L-homoserine lactone hydrobromide
-
3-Oxohexanoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve L-homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of 3-oxohexanoyl chloride (1.1 eq) in dichloromethane dropwise at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Separate the organic layer and wash it with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
Experimental Protocol: Meldrum's Acid Route
This multi-step synthesis provides a robust method for producing OOHL with high enantiomeric purity.[3]
Materials:
-
Meldrum's acid
-
Pyridine
-
Butanoyl chloride
-
Methanol
-
(S)-α-amino-γ-butyrolactone hydrobromide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 5-(butanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione:
-
Dissolve Meldrum's acid (1.0 eq) and pyridine (2.0 eq) in dichloromethane and cool to 0°C.
-
Add butanoyl chloride (1.0 eq) dropwise and stir the reaction at room temperature for 3-4 hours.
-
Wash the reaction mixture with 1M HCl and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude acylated Meldrum's acid derivative.[6]
-
-
Methanolysis to form methyl 3-oxohexanoate:
-
Reflux the crude acylated Meldrum's acid derivative in methanol for 4-6 hours.
-
Remove the methanol under reduced pressure to obtain crude methyl 3-oxohexanoate.
-
-
Hydrolysis to 3-oxohexanoic acid:
-
Hydrolyze the crude methyl 3-oxohexanoate using aqueous sodium hydroxide, followed by acidification with HCl to obtain 3-oxohexanoic acid.
-
-
Coupling with L-homoserine lactone:
-
Dissolve 3-oxohexanoic acid (1.0 eq), (S)-α-amino-γ-butyrolactone hydrobromide (1.0 eq), EDC (1.2 eq), and DMAP (0.1 eq) in dichloromethane.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain this compound.[3]
-
Synthesis Workflow (Meldrum's Acid Route)
Caption: Workflow for the synthesis of OOHL via the Meldrum's acid route.
Application in Quorum Sensing Research
OOHL is a valuable tool for studying bacterial quorum sensing. It can be used to induce quorum sensing-regulated phenotypes in reporter strains or to study the effect of potential quorum sensing inhibitors.
Data Presentation: Biological Activity of OOHL
| Bioassay Organism | Reporter System | Measured Phenotype | Effective Concentration (EC₅₀) | Reference |
| Agrobacterium tumefaciens NTL4(pZLR4) | traG-lacZ fusion | β-galactosidase activity | ~25 nM | [7] |
| Vibrio fischeri MJ1 | lux operon | Bioluminescence | Not explicitly stated, but induces luminescence | [8] |
| Cystic Fibrosis Tracheal Gland Cells | P2Y Receptor Expression | Inhibition of ATP/UTP-induced secretion | 0.4 pM (IC₅₀) | [9] |
Experimental Protocol: Agrobacterium tumefaciens Bioassay
This bioassay utilizes a reporter strain of Agrobacterium tumefaciens (NTL4(pZLR4)) that carries a traG-lacZ fusion. The presence of OOHL induces the expression of β-galactosidase, which can be quantified.[10]
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4) reporter strain
-
AB minimal medium
-
Gentamicin (for plasmid maintenance)
-
OOHL standard solutions (in a suitable solvent like ethyl acetate or DMSO)
-
Test samples (e.g., extracts from bacterial cultures or potential inhibitors)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol)
-
Sodium carbonate (Na₂CO₃)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Culture Preparation:
-
Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium containing gentamicin at 28°C with shaking.[10]
-
-
Assay Setup:
-
In a 96-well plate, add a subculture of the reporter strain to fresh AB medium.
-
Add serial dilutions of OOHL standards and test samples to the wells. Include a solvent control.
-
-
Incubation:
-
Incubate the plate at 28°C for 4-6 hours with gentle shaking.
-
-
β-Galactosidase Assay (Miller Assay):
-
Measure the optical density of the cultures at 600 nm (OD₆₀₀).
-
Lyse the cells by adding a drop of toluene or chloroform and vortexing.
-
Add ONPG solution to each well and incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 420 nm (A₄₂₀).
-
-
Data Analysis:
-
Calculate Miller Units using the formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × OD₆₀₀)] / (t × v × OD₆₀₀), where t is the reaction time in minutes and v is the volume of culture used in ml.
-
Plot a standard curve of Miller Units versus OOHL concentration to determine the concentration of OOHL in test samples or the inhibitory effect of compounds.
-
Agrobacterium tumefaciens Bioassay Workflow
Caption: Workflow for the Agrobacterium tumefaciens bioassay.
Experimental Protocol: Vibrio fischeri Bioluminescence Bioassay
This assay utilizes a dark mutant of Vibrio fischeri that lacks the OOHL synthase (LuxI) but retains a functional LuxR and the lux operon. The addition of exogenous OOHL restores bioluminescence.
Materials:
-
Vibrio fischeri reporter strain (e.g., a luxI mutant)
-
Suitable marine broth medium (e.g., LBS)
-
OOHL standard solutions
-
Test samples
-
Luminometer
Procedure:
-
Culture Preparation:
-
Grow an overnight culture of the Vibrio fischeri reporter strain in marine broth at an appropriate temperature (e.g., 24-28°C) with shaking.[1]
-
-
Assay Setup:
-
Dilute the overnight culture into fresh medium.
-
In a luminometer-compatible plate or tubes, add the diluted bacterial culture.
-
Add serial dilutions of OOHL standards and test samples. Include a solvent control.
-
-
Incubation:
-
Incubate the plate/tubes at the optimal temperature for the strain, monitoring luminescence over time.
-
-
Measurement:
-
Measure the bioluminescence at regular intervals using a luminometer. The output is typically in Relative Light Units (RLU).
-
-
Data Analysis:
-
Plot the RLU as a function of OOHL concentration to generate a standard curve.
-
Determine the concentration of OOHL in test samples or the inhibitory effect of compounds by comparing their induced luminescence to the standard curve.
-
Quorum Sensing Signaling Pathway in Vibrio fischeri
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C10H15NO4 | CID 688505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Inhibits Expression of P2Y Receptors in Cystic Fibrosis Tracheal Gland Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ableweb.org [ableweb.org]
Application Notes and Protocols for In Vitro Assays of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various in vitro assays to detect and quantify the activity of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria. The assays described are fundamental tools for studying bacterial communication, screening for quorum quenching compounds, and developing novel antimicrobial strategies.
Introduction to 3O-C6-HSL and Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This process relies on the production, release, and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are the primary autoinducers.[2] this compound (3O-C6-HSL) is a well-characterized AHL that plays a crucial role in regulating virulence, biofilm formation, and other collective behaviors in various pathogenic and non-pathogenic bacteria.[3][4] The ability to assay the activity of 3O-C6-HSL is therefore critical for understanding and manipulating these bacterial processes.
Overview of Assay Types
Several in vitro methods have been developed to measure 3O-C6-HSL activity. These can be broadly categorized as:
-
Reporter Gene Assays: These assays employ genetically engineered bacterial strains, often referred to as biosensors, that produce a quantifiable signal in the presence of AHLs. The signal can be colorimetric, fluorescent, or bioluminescent.
-
Enzymatic Degradation Assays: These methods are designed to screen for and characterize enzymes that inactivate AHLs, a process known as quorum quenching.[5]
-
Chromatographic Bioassays: These techniques, such as thin-layer chromatography (TLC) combined with a bioassay overlay, allow for the separation and subsequent detection of AHLs from complex mixtures.[6]
Data Presentation: Quantitative Analysis of 3O-C6-HSL Activity
The following table summarizes quantitative data from various studies for different assays, providing a comparative overview of their sensitivity and the concentrations of 3O-C6-HSL used.
| Assay Type | Biosensor/Enzyme | Reporter System | 3O-C6-HSL Concentration Range | Key Quantitative Data (e.g., EC50, IC50, Kd) | Reference(s) |
| Reporter Gene Assay | E. coli MT102 (pSB401) | Bioluminescence (lux) | 10 nM - 10 µM | Linear response over several orders of magnitude | [7] |
| Reporter Gene Assay | Chromobacterium violaceum CV026 | Colorimetric (violacein) | 1 µM - 100 µM | Induces violacein production | [2][8] |
| Reporter Gene Assay | Agrobacterium tumefaciens NTL4(pZRA51) | Colorimetric (lacZ) | 1 nM - 1 µM | Ultrasensitive detection | [9] |
| Enzymatic Degradation | AiiA lactonase | HPLC/MS | 50 µM | Complete degradation observed | [10] |
| Biochemical Assay | CarR transcription factor | N/A | 25 µM | Kd of 1.8 µM | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Bioluminescent Reporter Gene Assay using E. coli MT102 (pSB401)
This protocol describes the use of a bioluminescent E. coli strain to quantify 3O-C6-HSL activity. The biosensor contains a plasmid with the luxR gene and the luxI promoter fused to the luxCDABE operon. In the presence of 3O-C6-HSL, LuxR is activated and induces the expression of the luciferase genes, resulting in light production.[7]
Materials:
-
E. coli MT102 (pSB401) biosensor strain
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics for plasmid maintenance (e.g., ampicillin)
-
Synthetic 3O-C6-HSL standard
-
Test samples containing putative 3O-C6-HSL
-
96-well microplate (white, clear bottom for luminescence reading)
-
Microplate reader with luminescence detection capabilities
-
Shaking incubator
Procedure:
-
Prepare an overnight culture: Inoculate a single colony of E. coli MT102 (pSB401) into 5 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.3.[12]
-
Prepare standards and samples: Prepare a serial dilution of the 3O-C6-HSL standard in LB broth. Also, prepare the test samples to be assayed.
-
Assay setup: In a 96-well microplate, add 100 µL of the subcultured biosensor to each well. Then, add 100 µL of the 3O-C6-HSL standards or test samples to the respective wells. Include a negative control with LB broth only.
-
Incubation: Incubate the microplate at 30°C for 4-6 hours with shaking.
-
Measurement: Measure the luminescence (Relative Light Units, RLU) using a microplate reader. Also, measure the OD600 to normalize the luminescence signal to cell density.
-
Data Analysis: Plot the normalized RLU against the concentration of the 3O-C6-HSL standard to generate a standard curve. Use this curve to determine the 3O-C6-HSL concentration in the test samples.
Protocol 2: Colorimetric Reporter Gene Assay using Chromobacterium violaceum CV026
This assay utilizes a mutant strain of C. violaceum, CV026, which is unable to produce its own AHL but will produce the purple pigment violacein in response to exogenous short-chain AHLs like 3O-C6-HSL.[2]
Materials:
-
Chromobacterium violaceum CV026 biosensor strain
-
LB broth and agar
-
Synthetic 3O-C6-HSL standard
-
Test samples
-
Petri dishes or 24-well plates
Procedure:
-
Prepare CV026 overlay: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C. The next day, inoculate 100 mL of molten LB agar (cooled to ~45-50°C) with 1 mL of the overnight culture.
-
Plate pouring: Pour the seeded agar into petri dishes and allow it to solidify.
-
Sample application: Once the agar is solid, spot 5-10 µL of the 3O-C6-HSL standards and test samples onto the surface of the agar. Alternatively, a well can be cut into the agar to apply the sample.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation: A positive result is indicated by the appearance of a purple ring of violacein around the spot or well where the sample was applied. The diameter of the purple zone can be used for semi-quantitative analysis. For quantification, the violacein can be extracted with an organic solvent and measured spectrophotometrically.[8]
Protocol 3: Enzymatic Degradation Assay for Quorum Quenching Activity
This protocol is designed to screen for and quantify the activity of enzymes that degrade 3O-C6-HSL. The assay measures the reduction of AHL activity using a reporter strain after incubation with the enzyme source.[10]
Materials:
-
Enzyme source (e.g., purified enzyme, cell lysate)
-
3O-C6-HSL solution (e.g., 50 µM)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
AHL biosensor strain (e.g., C. violaceum CV026 or a bioluminescent reporter)
-
Method for stopping the enzymatic reaction (e.g., heat inactivation, addition of a denaturant)
Procedure:
-
Enzymatic reaction: In a microcentrifuge tube, combine the enzyme source with the 3O-C6-HSL solution in the reaction buffer. Include a control reaction with heat-inactivated enzyme or buffer alone.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).
-
Reaction termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or another appropriate method.
-
Residual AHL detection: Use one of the reporter gene assays (Protocol 1 or 2) to measure the amount of 3O-C6-HSL remaining in the reaction mixture.
-
Data Analysis: Compare the signal from the reporter strain in the presence of the enzyme-treated 3O-C6-HSL to the control. A reduction in signal indicates enzymatic degradation. The percentage of degradation can be calculated based on the signal reduction.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to 3O-C6-HSL assays.
References
- 1. Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ableweb.org [ableweb.org]
- 4. researchgate.net [researchgate.net]
- 5. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of plate assay for signal molecules, N-acyl homoserine lactones, of quorum sensing system of bacteria [cjm.dmu.edu.cn]
- 9. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives’ detection capabilities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(3-Oxohexanoyl)-L-homoserine lactone (OHL)
Welcome to the technical support center for N-(3-Oxohexanoyl)-L-homoserine lactone (OHL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the insolubility and handling of OHL in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OHL), and why is its solubility important?
A1: this compound (OHL), also known as 3-oxo-C6-HSL, is a small signaling molecule involved in bacterial quorum sensing.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density.[2] Proper solubilization of OHL is critical for in vitro and in vivo experiments to ensure accurate and reproducible results in studies of biofilm formation, virulence factor expression, and antibiotic production.[1]
Q2: What are the general solubility properties of OHL?
A2: OHL is a white solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and chloroform.[3][4] It has limited solubility in water.[3] The stability of OHL is a key consideration, as it is susceptible to hydrolysis of its lactone ring, a process known as lactonolysis, especially at neutral or basic pH.[5][6]
Q3: How should I store OHL to ensure its stability?
A3: OHL powder should be stored at -20°C for long-term stability, where it can be stable for at least two years.[1] Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C and used within one to six months, respectively.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q4: Can I dissolve OHL directly in aqueous buffers?
A4: Direct dissolution of OHL in aqueous buffers is challenging due to its limited solubility and susceptibility to hydrolysis.[3][6] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium.
Troubleshooting Guide
Issue: Precipitate formation when preparing OHL solutions.
Possible Cause 1: Low solubility in the chosen solvent.
-
Solution: Ensure you are using a recommended solvent. For high concentrations, DMSO or chloroform are suitable choices.[3][4] If using a co-solvent system for aqueous solutions, ensure the final concentration of the organic solvent is sufficient to maintain solubility.
Possible Cause 2: "Salting out" effect.
-
Solution: When diluting a concentrated OHL stock in an organic solvent into an aqueous buffer, localized high concentrations can lead to precipitation. To avoid this, add the stock solution dropwise while vortexing or stirring the buffer.
Possible Cause 3: Temperature effects.
-
Solution: If you observe precipitation upon cooling, gentle warming and/or sonication can help redissolve the compound.[3] However, be cautious with temperature, as excessive heat can accelerate degradation.
Possible Cause 4: Hydrolysis in aqueous solutions.
-
Solution: OHL is prone to lactonolysis at neutral to basic pH.[5] If working with aqueous solutions for extended periods, consider using a slightly acidic buffer (pH < 7) to improve stability. Prepare fresh aqueous solutions before each experiment.
Issue: Inconsistent or no biological activity observed.
Possible Cause 1: Degradation of OHL.
-
Solution: Ensure proper storage of both the powder and stock solutions. Avoid repeated freeze-thaw cycles.[3] The lactone ring of OHL is susceptible to hydrolysis, especially in aqueous solutions with a neutral or alkaline pH.[5] Prepare fresh dilutions in aqueous media immediately before use.
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Verify the initial weighing of the OHL powder and the volume of the solvent used. Use calibrated equipment for accurate measurements.
Possible Cause 3: Interaction with experimental components.
-
Solution: Some plastics may adsorb hydrophobic molecules like OHL. Consider using glass or low-adhesion polypropylene labware.
Quantitative Data Summary
The following tables provide a summary of the solubility and stability data for OHL.
Table 1: Solubility of this compound (OHL)
| Solvent | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (468.98 mM) | Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended. | [3] |
| Chloroform | 50 mg/mL | Clear, colorless solution (data for a similar compound, N-(3-Oxooctanoyl)-L-homoserine lactone). | [4] |
| Co-solvent System 1 | ≥ 2.5 mg/mL (11.72 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Clear solution. | [3] |
| Co-solvent System 2 | ≥ 2.5 mg/mL (11.72 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Clear solution. | [3] |
| Co-solvent System 3 | ≥ 2.5 mg/mL (11.72 mM) | 10% DMSO, 90% Corn Oil. Clear solution. | [3] |
Table 2: Stability of this compound (OHL)
| Condition | Stability | Notes | Reference |
| Powder at -20°C | Stable for at least 2 years | Protect from light and moisture. | [1] |
| In anhydrous solvent at -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [3] |
| In anhydrous solvent at -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [3] |
| Aqueous solution (neutral/basic pH) | Unstable | Undergoes pH-dependent lactonolysis. | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of OHL powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously.
-
If the OHL does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
This protocol is an example for preparing a 1 mL working solution.
-
Prepare a 25 mg/mL stock solution of OHL in DMSO following Protocol 1.
-
In a sterile tube, add 100 µL of the 25 mg/mL OHL stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Vortex to ensure complete mixing.
-
This will result in a 2.5 mg/mL working solution of OHL.[3] Use this solution immediately for your experiment.
Visualizations
References
- 1. This compound - CAS-Number 143537-62-6 - Order from Chemodex [chemodex.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(3-Oxooctanoyl)-L-homoserine lactone = 97 HPLC, white powder 147795-39-9 [sigmaaldrich.com]
- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing enzymatic degradation of N-(3-Oxohexanoyl)-L-homoserine lactone
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the enzymatic degradation of N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL) during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding OOHL stability and degradation.
Q1: What are the primary causes of OOHL degradation in experimental settings?
A: The primary cause of OOHL degradation is enzymatic activity. Two main classes of enzymes, known as quorum quenching (QQ) enzymes, are responsible for this breakdown:
-
AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, opening it to form N-(3-Oxohexanoyl)-L-homoserine. This reaction can be reversible under acidic conditions.[1][2][3][4]
-
AHL Acylases (or Amidases): These enzymes hydrolyze the amide bond that links the acyl side chain to the homoserine lactone ring. This cleavage results in L-homoserine lactone and a free fatty acid (3-oxohexanoic acid). This reaction is generally considered irreversible.[2][3][5]
Degradation can also occur due to non-enzymatic hydrolysis, especially at high pH (alkaline conditions), but enzymatic degradation is typically much more rapid and significant in biological systems.
Q2: My OOHL appears to be inactive or shows reduced activity in my experiment. How can I determine if enzymatic degradation is the cause?
A: To troubleshoot potential degradation, follow these steps:
-
Run Parallel Controls: In your experimental setup, include a control where OOHL is incubated in your cell-free medium or buffer for the same duration and under the same conditions. Quantify the remaining OOHL in this control sample and compare it to a freshly prepared standard. A significant decrease suggests degradation.
-
Test for Bacterial Contamination: Your cell cultures, media, or reagents might be contaminated with bacteria that produce QQ enzymes. Plate a sample of your culture medium on a non-selective agar plate and incubate to check for microbial growth.
-
Heat Inactivation: If you suspect enzymatic activity in a solution (e.g., a cell lysate or conditioned medium), heat a sample at 100°C for 15 minutes to denature the enzymes.[6] Then, add fresh OOHL and test its stability compared to an unheated sample. If the OOHL is stable in the heat-treated sample, an enzyme was likely responsible for the degradation.
-
Differentiate Enzyme Type: To determine if a lactonase or acylase is responsible, you can perform a ring re-closure assay. After incubation, acidify the sample to a pH of 2.0. If a lactonase was present, the acidic conditions will promote the re-lactonization of the hydrolyzed product, restoring OOHL activity.[4][7] This restoration will not occur if an acylase was the cause.[4]
Q3: How can I prevent OOHL degradation during my experiments?
A: Several strategies can be employed:
-
Work under Sterile Conditions: Use sterile techniques and reagents to prevent microbial contamination, which is a common source of degrading enzymes.[8]
-
Control the pH: Maintain the pH of your solutions in the neutral to slightly acidic range (pH 6.0-7.0) to minimize pH-dependent auto-hydrolysis of the lactone ring. Avoid highly alkaline conditions.
-
Use Protease/Enzyme Inhibitors: While specific, commercially available inhibitors for AHL-degrading enzymes are not widely marketed, you can use general protease inhibitor cocktails, especially during protein extraction, to reduce overall enzymatic activity.[9][10] Adding metal chelators like EDTA can also help, as many lactonases are metallo-β-lactamases that depend on metal ions (like Zn++) for activity.[1][9]
-
Reduce Incubation Time: Whenever possible, minimize the time OOHL is in contact with potentially active biological materials.
-
Maintain Low Temperatures: Perform experimental steps at 4°C (on ice) whenever feasible to reduce the activity of degrading enzymes.[9][11]
Q4: I am preparing a stock solution of OOHL. What is the best way to prepare and store it to ensure its stability?
A: OOHL is typically dissolved in a non-aqueous, sterile solvent.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or ethyl acetate are commonly used.
-
Storage: Prepare high-concentration stock solutions, aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.
-
Stabilization: For enhanced stability in stock solutions, some researchers add a small amount of glacial acetic acid (e.g., 0.2%) to the DMSO to maintain a slightly acidic environment, which helps prevent the auto-hydrolysis of the lactone bond.[12]
Visual Guides & Workflows
Enzymatic Degradation Pathways of OOHL
Caption: Enzymatic degradation pathways of OOHL by AHL Lactonase and AHL Acylase.
Troubleshooting Workflow for OOHL Degradation
Caption: A logical workflow to troubleshoot and identify the cause of OOHL degradation.
Quantitative Data Summary
The following tables summarize kinetic data for common AHL-degrading enzymes. Note that kinetic values are highly dependent on the specific substrate, enzyme, and assay conditions. Data for OOHL (3-oxo-C6-HSL) is prioritized where available.
Table 1: Kinetic Parameters of Selected AHL Acylases
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|---|
| PvdQ | Pseudomonas aeruginosa PAO1 | 3-oxo-C12-HSL | 110 ± 20 | 2.0 ± 0.2 | [13] |
| AiiD | Ralstonia sp. XJ12B | C10-HSL | ~250 | Not Reported | [5] |
| AhlM | Streptomyces sp. M664 | C10-HSL | Not Reported | Not Reported | [14] |
| MacQ | Acidovorax sp. MR-7 | C6-HSL | 1000 ± 100 | 17 ± 1 |[15] |
Table 2: Kinetic Parameters of Selected AHL Lactonases
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (mM/hr/mg) | Reference |
|---|---|---|---|---|---|
| AiiA | Bacillus sp. 240B1 | 3-oxo-C6-HSL | ~0.034 | Not Reported | [16] |
| AiiA-like | Bacillus sp. RM1 | C6-HSL | 0.313 | 52.26 | [4] |
| AhlS | Staphylococcus epidermidis | C6-HSL | Not Reported | Not Reported |[17] |
Note: Direct comparison of Vmax values can be challenging due to differences in units and reporting across studies.
Key Experimental Protocols
Protocol 1: Quantification of OOHL using C. violaceum CV026 Biosensor
Principle: Chromobacterium violaceum CV026 is a mutant strain that cannot synthesize its own AHLs but produces the purple pigment violacein in response to exogenous short-chain AHLs like OOHL. The absence or reduction of the purple zone indicates OOHL degradation.
Methodology:
-
Prepare CV026 Culture: Grow C. violaceum CV026 overnight in LB broth at 28-30°C.
-
Prepare Assay Plates: Mix the overnight culture with molten, cooled (45-50°C) LB agar (e.g., 1 mL culture per 100 mL agar). Pour this mixture into sterile petri dishes and allow them to solidify.
-
Sample Preparation:
-
Experimental Sample: The sample in which you want to measure residual OOHL (e.g., culture supernatant after incubation).
-
Positive Control: A freshly prepared solution of OOHL at a known concentration.
-
Negative Control: The buffer or medium used in the experiment without OOHL.
-
-
Application: Create small wells in the agar or place sterile paper discs on the surface. Pipette a standard volume (e.g., 20 µL) of your samples and controls into the wells/discs.[17]
-
Incubation: Incubate the plates overnight at 28-30°C.
-
Analysis: Measure the diameter of the purple violacein zone around each well/disc. A smaller or absent zone for your experimental sample compared to the positive control indicates degradation of OOHL. The assay can be made semi-quantitative by creating a standard curve with known OOHL concentrations.
Protocol 2: AHL-Acylase Activity Assay (o-phthaldialdehyde - OPA Method)
Principle: This assay quantifies the free amine group of the L-homoserine lactone (HSL) that is released upon acylase-mediated hydrolysis of OOHL. The HSL reacts with OPA in the presence of a thiol reagent to produce a fluorescent product.[14][15]
Methodology:
-
Enzymatic Reaction:
-
In a microplate well or microcentrifuge tube, combine your enzyme source (e.g., purified protein or cell lysate) with a known concentration of OOHL in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Incubate at the desired temperature (e.g., 30°C) for a set period (e.g., 20-60 minutes).[14]
-
Stop the reaction by heat inactivation (95°C for 5 minutes).[14]
-
-
Prepare OPA Reagent: Prepare the OPA working solution according to the manufacturer's instructions or standard laboratory protocols. This typically involves dissolving OPA in a borate buffer with a thiol like dithiothreitol (DTT) or β-mercaptoethanol.
-
Detection:
-
Add the OPA reagent to the reaction mixture.
-
Incubate in the dark at room temperature for a short period (e.g., 2-5 minutes).
-
Measure the fluorescence using a microplate reader or fluorometer, typically with an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.
-
-
Quantification: Create a standard curve using known concentrations of L-homoserine lactone to determine the amount of product formed in your reaction.
Protocol 3: Differentiating Lactonase vs. Acylase Activity (Re-lactonization Assay)
Principle: The hydrolysis of the lactone ring by a lactonase is reversible under acidic conditions. In contrast, the amide bond cleavage by an acylase is irreversible. This protocol exploits this chemical difference.[4][7]
Methodology:
-
Degradation Reaction: Incubate OOHL with your enzyme source (e.g., whole bacterial cells or cell-free supernatant) for a sufficient time to allow for complete degradation (confirm with the CV026 biosensor assay).
-
Acidification: After the incubation, acidify an aliquot of the reaction mixture to pH 2.0 by adding 1N HCl.[7][17]
-
Incubation: Incubate the acidified sample at 4°C for 24-48 hours.[7][17] This allows any ring-opened product (from lactonase activity) to re-circularize back into active OOHL.
-
Neutralization: Neutralize the sample back to pH 7.0 with a suitable buffer (e.g., 1 M phosphate buffer).[17]
-
Bioassay: Test the activity of the neutralized sample using the C. violaceum CV026 biosensor assay (Protocol 1).
-
Interpretation:
-
Activity Restored: If a purple zone appears, it indicates that OOHL activity was restored. This confirms the presence of AHL lactonase .
-
No Activity: If there is no purple zone, the degradation was irreversible, confirming the presence of AHL acylase .
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. Frontiers | Deciphering Physiological Functions of AHL Quorum Quenching Acylases [frontiersin.org]
- 6. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | AHL-Lactonase Producing Psychrobacter sp. From Palk Bay Sediment Mitigates Quorum Sensing-Mediated Virulence Production in Gram Negative Bacterial Pathogens [frontiersin.org]
- 8. blog.omni-inc.com [blog.omni-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. researchgate.net [researchgate.net]
- 13. Quorum Quenching by an N-Acyl-Homoserine Lactone Acylase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Extracellular N-Acylhomoserine Lactone Acylase from a Streptomyces sp. and Its Application to Quorum Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering quorum quenching acylases with improved kinetic and biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Detection of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) detection methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3O-C6-HSL) and why is its sensitive detection important?
A1: this compound (3O-C6-HSL) is a signaling molecule involved in bacterial quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] Sensitive detection of 3O-C6-HSL is crucial for studying bacterial communication, understanding its role in processes like biofilm formation and virulence factor expression, and for the development of novel antimicrobial strategies that disrupt quorum sensing.[2][3]
Q2: What are the common methods for detecting 3O-C6-HSL?
A2: Common methods for detecting 3O-C6-HSL include:
-
Whole-cell biosensors: Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of 3O-C6-HSL.[4][5]
-
Cell-free assays: In vitro systems using cell extracts containing the necessary components for detection, offering faster results than whole-cell biosensors.[6][7]
-
Thin-Layer Chromatography (TLC): A technique to separate 3O-C6-HSL from other molecules in a sample, often used in conjunction with a biosensor overlay for detection.[8][9]
-
Mass Spectrometry (MS): A highly sensitive and versatile method for the identification and quantification of 3O-C6-HSL, often coupled with liquid chromatography (LC-MS/MS).[10][11]
Q3: How can I choose the most appropriate detection method for my experiment?
A3: The choice of method depends on factors such as the required sensitivity, sample complexity, available equipment, and whether quantification is needed.
-
For high-throughput screening of many samples, whole-cell biosensors or cell-free assays are often suitable.[6][11]
-
For complex samples or when high specificity and quantification are required, LC-MS/MS is the preferred method.[10][11]
-
TLC with a biosensor overlay is a good option for qualitative or semi-quantitative analysis and for separating different AHLs.[8][12]
Q4: What is the typical range of 3O-C6-HSL concentrations found in bacterial cultures?
A4: The concentration of 3O-C6-HSL in bacterial cultures can vary widely depending on the bacterial species, growth phase, and culture conditions. Concentrations can range from nanomolar (nM) to micromolar (µM) levels.[9][13]
Troubleshooting Guides
Issue 1: Low or no signal from my whole-cell biosensor.
| Possible Cause | Troubleshooting Step |
| Low 3O-C6-HSL concentration in the sample. | Concentrate the sample by organic extraction (e.g., with ethyl acetate or dichloromethane) to increase the concentration of 3O-C6-HSL.[4] |
| Biosensor strain has low sensitivity. | Use a biosensor known for high sensitivity to 3O-C6-HSL, such as those based on the Agrobacterium tumefaciens TraR system.[4] Consider increasing the dosage of the regulatory gene (e.g., luxR) in the biosensor strain, as this can increase sensitivity.[13] |
| Inhibitory compounds in the sample. | Perform a standard additions experiment by spiking a known concentration of synthetic 3O-C6-HSL into your sample. If the signal from the spike is also low, it indicates the presence of inhibitors.[14] Consider purifying the sample using techniques like solid-phase extraction (SPE). |
| Improper biosensor culture conditions. | Ensure the biosensor cells are in the correct growth phase (typically exponential phase) for optimal sensitivity.[4] Check that the growth medium and incubation conditions (temperature, aeration) are optimal for the specific biosensor strain. |
| Degradation of 3O-C6-HSL. | 3O-C6-HSL can be degraded, especially at alkaline pH.[15] Ensure samples are stored properly (e.g., at -20°C or -80°C) and processed in a timely manner. Avoid repeated freeze-thaw cycles. |
Issue 2: High background signal in my biosensor assay.
| Possible Cause | Troubleshooting Step |
| Contamination of the biosensor culture. | Streak the biosensor culture on an appropriate selective agar plate to check for purity. |
| Autofluorescence or autoluminescence from the sample. | Run a control with the sample added to a non-reporter strain (a strain without the reporter gene) to measure the background signal. Subtract this background from the signal obtained with the biosensor. |
| Media components inducing the biosensor. | Test the growth medium alone with the biosensor to see if it induces a signal. If so, consider using a minimal medium or a different medium formulation. |
Issue 3: Inconsistent or variable results.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation. | Standardize your sample collection and preparation protocol. Ensure consistent extraction times, solvent volumes, and evaporation steps. |
| Variability in biosensor cell density. | Normalize the biosensor response to the cell density (e.g., by measuring optical density at 600 nm). |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. |
Data Presentation: Sensitivity of 3O-C6-HSL Detection Methods
| Detection Method | Reporter/System | Detection Limit | Reference |
| Whole-Cell Biosensor | E. coli MG1655 pVFR1 pSVRAF (bioluminescence) | 0.03 - 0.1 nM | [13] |
| Whole-Cell Biosensor | Agrobacterium tumefaciens (β-galactosidase with X-Gal) | ~100 - 300 nM | [6] |
| Cell-Free Assay | Agrobacterium tumefaciens lysate (β-galactosidase with X-Gal) | ~100 - 300 nM | [6][16] |
| Cell-Free Assay | Agrobacterium tumefaciens lysate (luminescence with Beta-Glo) | 10-fold more sensitive than X-Gal | [6][16] |
| TLC with Biosensor Overlay | Agrobacterium tumefaciens reporter | As low as 0.5 fmol for cognate AHL | [9] |
| LC-MS/MS | - | S/N ratio > 10:1 for 1 ng | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Biosensor Assay for 3O-C6-HSL Detection
This protocol is a general guideline and may need to be optimized for specific biosensor strains.
-
Prepare Biosensor Culture: Inoculate the biosensor strain into an appropriate liquid medium containing the necessary antibiotics for plasmid maintenance. Grow the culture overnight at the optimal temperature with shaking.
-
Subculture: The next day, dilute the overnight culture into fresh medium to an optical density (OD600) of approximately 0.1. Grow the culture to the mid-exponential phase (OD600 of 0.4-0.6).
-
Prepare Samples: Prepare serial dilutions of your test samples and a standard curve of synthetic 3O-C6-HSL in the same medium used for the biosensor.
-
Assay Setup: In a 96-well microplate, add a defined volume of the prepared biosensor culture to each well. Then, add an equal volume of the sample dilutions or standards. Include negative controls (medium only) and positive controls (known concentration of 3O-C6-HSL).
-
Incubation: Incubate the microplate at the optimal temperature for the biosensor for a sufficient period (e.g., 2-6 hours) to allow for signal development.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Data Analysis: Subtract the background signal from the negative control wells. Plot the standard curve and determine the concentration of 3O-C6-HSL in your samples by interpolating from the standard curve.
Protocol 2: Cell-Free Assay for 3O-C6-HSL Detection
This protocol is based on the method described by calculi et al.[6][16]
-
Prepare Cell-Free Lysate: Grow the biosensor bacterium Agrobacterium tumefaciens NTL4(pCF218)(pCF372) to the late exponential phase. Harvest the cells by centrifugation, wash them, and resuspend them in a lysis buffer. Lyse the cells using a method such as sonication or a French press. Centrifuge the lysate to remove cell debris. The supernatant is the cell-free lysate and can be stored at -80°C.[6]
-
Assay Setup: In a 96-well plate, add 50 µL of your sample or 3O-C6-HSL standard.
-
Add Lysate: Add 50 µL of the cell-free lysate (diluted in buffer to a final protein concentration of ~80 µg/mL) to each well. Mix and incubate at 30°C for 2 hours.
-
Add Substrate (Luminescence): Add 100 µL of a luminescent substrate like Beta-Glo to each well. Mix and incubate at 30°C for 1 hour.
-
Measure Luminescence: Measure the luminescence using a microplate luminometer.
-
Add Substrate (Chromogenic): Alternatively, for a colorimetric assay, add 1 µL of X-Gal (20 mg/mL) to each well after the 2-hour incubation with the lysate. Incubate at 30°C for 1 hour.
-
Measure Absorbance: Measure the absorbance at 635 nm using a spectrophotometer.[6]
Visualizations
Caption: Quorum sensing signaling pathway involving 3O-C6-HSL.
Caption: Experimental workflow for a whole-cell biosensor assay.
Caption: Troubleshooting logic for low or no biosensor signal.
References
- 1. Quorum sensing - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. library.search.tulane.edu [library.search.tulane.edu]
- 8. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Calibrating Biosensors for N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating biosensors for the measurement of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL).
Troubleshooting Guide
This guide addresses specific issues that may arise during the calibration and use of 3O-C6-HSL biosensors.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal (High baseline luminescence/fluorescence) | 1. Contamination of media or reagents with AHLs or other inducing compounds.2. "Leaky" promoter in the biosensor construct, leading to basal reporter gene expression.3. High luciferase expression in the biosensor strain.[1] | 1. Use fresh, sterile media and reagents. Autoclaving may not be sufficient to eliminate all AHLs.[2]2. Characterize the basal expression level of your biosensor. If it's too high, consider re-designing the construct or using a different biosensor strain.3. Reduce the incubation time before measurement or decrease the integration time on the luminometer/fluorometer.[1] You can also dilute the sample.[1] |
| Low or No Signal from Biosensor | 1. Degradation of 3O-C6-HSL standards or samples.2. Insufficient concentration of 3O-C6-HSL to induce the biosensor.3. The biosensor is not sensitive to 3O-C6-HSL or has lost its sensitivity.4. Inhibition of the biosensor by components in the sample matrix (e.g., culture supernatant).[3] | 1. Prepare fresh 3O-C6-HSL standards. 3O-C6-HSL is susceptible to degradation at alkaline pH.[2]2. Verify the concentration range of your standards. The detection limit of many biosensors is in the nanomolar to micromolar range.[4][5]3. Use a positive control with a known high concentration of 3O-C6-HSL to confirm biosensor activity. Consider using a biosensor with a broader detection range if necessary.[6]4. Perform a standard additions experiment where known concentrations of 3O-C6-HSL are added to your sample matrix to check for inhibition.[3] |
| High Variability Between Replicates | 1. Inconsistent cell density of the biosensor culture.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure the biosensor culture is well-mixed and has a consistent optical density (OD) before use.2. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible.3. Avoid using the outer wells of the microplate, or fill them with a blank solution to maintain a humid environment. |
| Non-linear Dose-Response Curve | 1. Saturation of the biosensor at high 3O-C6-HSL concentrations.2. "Hook effect" at very high concentrations of the analyte.3. Issues with the serial dilutions of the standards. | 1. Extend the range of your standard curve to include lower concentrations to capture the linear range.2. Dilute samples that are expected to have very high concentrations of 3O-C6-HSL.3. Carefully prepare and verify the serial dilutions of your 3O-C6-HSL standards. |
Frequently Asked Questions (FAQs)
1. What is the typical linear range and detection limit for a 3O-C6-HSL biosensor?
The linear range and detection limit can vary significantly depending on the specific biosensor construct and experimental conditions. However, many common E. coli-based biosensors have a detection limit in the nanomolar (nM) to low micromolar (µM) range.[4][5] It is crucial to determine the dose-response curve for your specific biosensor to establish its linear range and limit of detection.[6]
Quantitative Data on 3O-C6-HSL Biosensor Performance
| Biosensor Strain | Reporter System | Detection Limit (approx.) | Linear Range (approx.) | Reference |
| E. coli with LuxR and pLux-GFP | GFP Fluorescence | ~1 nM | 1 nM - 1 µM | [7] |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) | β-galactosidase (luminescence) | 10-30 nM | Not specified | [4] |
| E. coli JM109 (pSB401) | Luminescence | ~1 nM | Not specified | [8] |
| FRET-based nanosensor | YFP/CFP FRET | 100 µM | Not specified | [3] |
2. How should I prepare and store my this compound (3O-C6-HSL) standards?
3O-C6-HSL is typically dissolved in a solvent like DMSO or ethyl acetate to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C. Working solutions are then prepared by serially diluting the stock solution in the appropriate culture medium or buffer immediately before use. It is important to note that 3O-C6-HSL is susceptible to degradation, particularly at alkaline pH, so fresh working standards are recommended for each experiment.[2]
3. My sample is from a complex matrix (e.g., bacterial culture supernatant). How can I be sure that other components are not affecting my biosensor?
Components in complex matrices can indeed interfere with biosensor performance.[3] To account for this, it is recommended to perform a "standard addition" calibration. This involves adding known amounts of 3O-C6-HSL to your sample matrix and measuring the response. This allows you to quantify the 3O-C6-HSL concentration in your unknown sample while accounting for any matrix effects.[3]
4. What are the key components of a whole-cell 3O-C6-HSL biosensor?
A typical whole-cell biosensor for 3O-C6-HSL is a genetically engineered bacterium (often E. coli) that contains two key components:
-
A sensor protein, usually a LuxR-type transcriptional regulator, that specifically binds to 3O-C6-HSL.[9]
-
A reporter gene (e.g., encoding for luciferase for bioluminescence, or Green Fluorescent Protein for fluorescence) that is under the control of a promoter that is activated by the 3O-C6-HSL-bound sensor protein.[10]
5. Can I use the same biosensor to measure other types of N-acyl homoserine lactones (AHLs)?
The specificity of the biosensor is determined by the LuxR-type protein.[6] While some LuxR homologs are highly specific to 3O-C6-HSL, others can be activated by a broader range of AHLs.[6][11] It is essential to characterize the specificity of your biosensor by testing its response to a panel of different AHL molecules.
Experimental Protocols
Detailed Methodology for Calibration of a Luminescence-Based E. coli Biosensor
This protocol outlines the steps for generating a standard curve for 3O-C6-HSL using a whole-cell E. coli biosensor that produces luminescence as a reporter.
Materials:
-
E. coli biosensor strain for 3O-C6-HSL
-
Luria-Bertani (LB) broth (or other suitable growth medium) with appropriate antibiotics
-
This compound (3O-C6-HSL)
-
DMSO or Ethyl Acetate (for preparing 3O-C6-HSL stock)
-
Sterile 96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Preparation of Biosensor Culture:
-
Inoculate a single colony of the E. coli biosensor strain into 5 mL of LB broth containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, subculture the overnight culture by diluting it 1:100 into fresh, pre-warmed LB broth with antibiotics.
-
Grow the culture at 37°C with shaking until it reaches the mid-exponential phase of growth (OD600 of approximately 0.4-0.6).
-
-
Preparation of 3O-C6-HSL Standards:
-
Prepare a 10 mM stock solution of 3O-C6-HSL in DMSO or ethyl acetate.
-
Perform serial dilutions of the stock solution in the same culture medium used for the biosensor to create a range of standard concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, and a 0 nM blank).
-
-
Assay Setup:
-
In a 96-well white, clear-bottom microplate, add 100 µL of the prepared biosensor cell culture to each well.
-
Add 100 µL of each 3O-C6-HSL standard concentration to triplicate wells. Also include a set of wells with 100 µL of medium only as a negative control.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microplate at 37°C for a predetermined amount of time (e.g., 2-4 hours). The optimal incubation time should be determined empirically for your specific biosensor.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Also, measure the optical density at 600 nm (OD600) of each well to normalize the luminescence signal to the cell density.
-
-
Data Analysis:
-
Calculate the relative luminescence units (RLU) by dividing the raw luminescence reading by the OD600 value for each well.
-
Subtract the average RLU of the blank (0 nM 3O-C6-HSL) from all other RLU values.
-
Plot the background-subtracted RLU against the corresponding 3O-C6-HSL concentration.
-
Perform a regression analysis on the linear portion of the curve to determine the equation of the line, which can then be used to calculate the concentration of 3O-C6-HSL in unknown samples.
-
Visualizations
Signaling Pathway of a LuxR-based 3O-C6-HSL Biosensor
Caption: LuxR-based 3O-C6-HSL signaling pathway in a biosensor.
Experimental Workflow for Biosensor Calibration
Caption: Workflow for calibrating a 3O-C6-HSL biosensor.
References
- 1. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. This compound | Benchchem [benchchem.com]
- 10. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Homoserine Lactone Sensors for Gram-Positive Bacillus subtilis Using LuxR-Type Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Identity of Synthesized N-(3-Oxohexanoyl)-L-homoserine lactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data to confirm the identity of synthesized N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). Detailed experimental protocols and visual representations of key processes are included to support researchers in their analytical workflows.
Data Presentation
The confirmation of synthesized 3-oxo-C6-HSL relies on the correlation of its analytical data with established values. The following tables summarize the expected mass spectrometry and nuclear magnetic resonance data for this molecule.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Expected Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₄ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| Precursor Ion [M+H]⁺ (m/z) | 214.1074 | [1] |
| Key MS/MS Fragments (m/z) | 186.2, 113.1, 102.1 | [1] |
Table 2: ¹H and ¹³C NMR Spectral Data for a Structurally Related N-Acyl Homoserine Lactone Analog in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | 8.55 – 8.46 (m) | - |
| HSL α-CH | - | 48.1 |
| HSL β-CH₂ | 1.82 – 1.75 (m), 1.74 – 1.69 (m) | 26.7 |
| HSL γ-CH₂ | 4.22 (dd), 4.07 (dd) | 79.7 |
| HSL C=O | - | 212.8 |
| Acyl C=O | - | 154.9 |
| Acyl α-CH₂ | - | 47.1 |
| Acyl β-C=O | - | - |
| Acyl γ-CH₂ | 1.65 – 1.60 (m) | 24.4 |
| Acyl δ-CH₂ | - | 24.2 |
| Acyl ε-CH₃ | 0.96 (dd) | 23.9 |
| Data adapted from a representative N-acyl homoserine lactone analog.[2] |
Table 3: Comparative HPLC Retention Times for N-Acyl Homoserine Lactones
High-Performance Liquid Chromatography (HPLC) is a crucial technique for purity assessment and can aid in identification when compared against a standard. Retention times are highly dependent on the specific method parameters.
| Compound | HPLC Conditions | Retention Time (min) | Reference |
| This compound (3-oxo-C6-HSL) | Column: C18 reverse-phase; Mobile Phase: 60:40 (v/v) methanol/water | 10.17 | [1] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | Column: C18 reverse-phase; Mobile Phase: 60:40 (v/v) methanol/water | 5.9 | [1] |
| Various N-Acyl Homoserine Lactones | Column: Agilent SB-C18 (2.1 mm × 50.0 mm); Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid | Variable | [3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.
Sample Preparation:
-
Dissolve a small amount of the synthesized 3-oxo-C6-HSL in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
MS Analysis:
-
Infuse the sample directly into the ESI source or inject it via an HPLC system.
-
Acquire data in positive ion mode.
-
Perform a full scan analysis to identify the [M+H]⁺ ion.
-
Conduct tandem MS (MS/MS) analysis on the precursor ion (m/z 214.1) to obtain the fragmentation pattern.
Expected Results: The full scan should show a prominent peak at m/z 214.1074, corresponding to the protonated molecule. The MS/MS spectrum should display characteristic fragment ions, most notably at m/z 102.1, which represents the homoserine lactone ring.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the connectivity of atoms in the synthesized molecule.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional 2D NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Expected Results: The ¹H NMR spectrum should show characteristic signals for the protons of the homoserine lactone ring and the 3-oxohexanoyl side chain. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms. The obtained spectra should be compared with reference data for similar N-acyl homoserine lactones.[2]
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compound and compare its retention time with a known standard.
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
Mobile Phase Preparation:
-
Isocratic Elution: A mixture of methanol and water (e.g., 60:40 v/v).[1]
-
Gradient Elution: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3]
HPLC Analysis:
-
Prepare a standard solution of authentic 3-oxo-C6-HSL and a solution of the synthesized compound at the same concentration (e.g., 5 µg/mL).
-
Inject equal volumes of the standard and the synthesized sample into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
Expected Results: The synthesized compound should ideally show a single major peak, indicating its purity. The retention time of this peak should match that of the authentic standard under identical chromatographic conditions.
Mandatory Visualizations
Signaling Pathway of 3-oxo-C6-HSL in Vibrio fischeri
The synthesized this compound is a key signaling molecule in the quorum-sensing system of the bacterium Vibrio fischeri. This pathway regulates the expression of genes responsible for bioluminescence.
Caption: Quorum sensing in Vibrio fischeri mediated by 3-oxo-C6-HSL.
Experimental Workflow for Identity Confirmation
A logical workflow for confirming the identity of the synthesized this compound is presented below.
Caption: Workflow for the synthesis and analytical confirmation of 3-oxo-C6-HSL.
References
A Comparative Analysis of N-(3-Oxohexanoyl)-L-homoserine lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(3-Oxohexanoyl)-L-homoserine lactone (3-O-C6-HSL) with other common acyl-homoserine lactones (AHLs) in their role as signaling molecules in bacterial quorum sensing. The following sections detail their performance based on experimental data, provide comprehensive experimental protocols for key assays, and visualize the pertinent signaling pathways.
Quantitative Comparison of Acyl-Homoserine Lactone Activity
The efficacy of an AHL in a quorum-sensing circuit is determined by several factors, including its binding affinity to the cognate LuxR-type receptor, the concentration required for activation (EC50), and the resulting level of gene expression. The following table summarizes these quantitative parameters for 3-O-C6-HSL and other representative AHLs.
| Acyl-Homoserine Lactone (AHL) | Cognate Receptor | Binding Affinity (Kd) | EC50 (Concentration for 50% max. activation) | Target Organism (Example) |
| This compound (3-O-C6-HSL) | LuxR | ~1.8 µM[1] | ~1 nM - 10 nM | Vibrio fischeri[2] |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | RhlR | Not explicitly found | ~1 µM | Pseudomonas aeruginosa[3] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | CviR | Not explicitly found | More than 30-fold less active than C6-HSL for CV026 | Chromobacterium violaceum[4] |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | TraR | Not explicitly found | ~10 nM | Agrobacterium tumefaciens |
| N-(3-Oxooctanoyl)-L-homoserine lactone (3-O-C8-HSL) | TraR | Not explicitly found | ~1 nM | Agrobacterium tumefaciens |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL) | LasR | ~3.1 nM[5] | ~100 nM | Pseudomonas aeruginosa[3][6] |
Signaling Pathways
The activation of quorum sensing by AHLs follows a general mechanism where the AHL molecule binds to a specific LuxR-type transcriptional regulator. This complex then typically dimerizes and binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, leading to their transcription. Below are diagrams illustrating the signaling pathways for 3-O-C6-HSL and other common AHLs.
Experimental Protocols
Accurate comparison of AHL performance relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments used to quantify AHL activity.
AHL Quantification using Chromobacterium violaceum CV026 Biosensor Assay
This assay is a common method for detecting and semi-quantifying short-chain AHLs. C. violaceum CV026 is a mutant strain that does not produce its native AHL (C6-HSL) but will produce the purple pigment violacein in the presence of exogenous short-to-medium chain AHLs.[4][7]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
Test AHLs (e.g., 3-O-C6-HSL, C4-HSL, C6-HSL) dissolved in a suitable solvent (e.g., DMSO or acidified ethyl acetate)
-
Sterile petri dishes, micropipettes, and filter paper discs
Protocol:
-
Prepare an overnight culture of C. violaceum CV026 in LB broth at 28-30°C.
-
Spread-plate 100 µL of the overnight culture onto an LB agar plate to create a bacterial lawn.
-
Aseptically place sterile filter paper discs onto the surface of the agar.
-
Pipette a known concentration and volume of the test AHL solution onto each filter paper disc. A solvent-only control should also be included.
-
Incubate the plates at 28-30°C for 24-48 hours.
-
Observe the plates for the appearance of a purple halo around the filter paper discs. The diameter of the purple zone is proportional to the concentration of the AHL.
-
For semi-quantification, create a standard curve by plotting the diameter of the violacein zone against known concentrations of a standard AHL (e.g., C6-HSL).
AHL Quantification using a lux-based Biosensor Assay
This method utilizes a reporter strain, typically E. coli, engineered to produce light (bioluminescence) in response to specific AHLs. This allows for a more quantitative measurement of AHL activity.[8]
Materials:
-
E. coli biosensor strain carrying a plasmid with a LuxR homolog and a luxCDABE reporter gene under the control of a LuxR-dependent promoter (e.g., pSB401 for 3-O-C6-HSL).
-
LB broth with appropriate antibiotics for plasmid maintenance.
-
Test AHLs.
-
96-well microtiter plates (opaque walls, clear bottom).
-
Luminometer.
Protocol:
-
Grow an overnight culture of the E. coli biosensor strain in LB broth with the appropriate antibiotic at 37°C.
-
Dilute the overnight culture 1:100 in fresh LB broth with antibiotic and grow to an OD600 of approximately 0.2.
-
In a 96-well microtiter plate, add serial dilutions of the test AHLs. Include a no-AHL control.
-
Add the diluted E. coli biosensor culture to each well.
-
Incubate the plate at 30°C with shaking for 3-6 hours.
-
Measure the luminescence in each well using a luminometer.
-
Measure the OD600 of each well to normalize the luminescence signal to cell density (luminescence/OD600).
-
Generate a dose-response curve by plotting the normalized luminescence against the AHL concentration. The EC50 value can be determined from this curve.
Conclusion
This compound is a well-characterized AHL that plays a crucial role in the quorum-sensing systems of numerous bacteria, most notably the canonical LuxI/R system of Vibrio fischeri. Its performance, in terms of receptor binding and gene activation, is highly specific. In comparison, other AHLs, such as C4-HSL and 3-O-C12-HSL in Pseudomonas aeruginosa, exhibit distinct specificities for their cognate receptors, highlighting the diversity and specificity of quorum-sensing signaling. The choice of AHL for experimental or therapeutic purposes must consider the target bacterial species and its specific quorum-sensing circuitry. The provided protocols offer standardized methods for quantifying and comparing the activities of these and other AHL molecules.
References
- 1. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Activity of Synthetic vs. Natural N-(3-Oxohexanoyl)-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic and natural N-(3-Oxohexanoyl)-L-homoserine lactone (OHL). While direct comparative studies quantifying the activity of natural versus synthetic OHL are not prevalent in peer-reviewed literature—primarily because the synthetic L-isomer is accepted as chemically and biologically identical to the natural molecule—this guide will focus on the established activity of synthetic OHL as the reference standard for quantifying the effects of its natural counterpart.
Introduction to this compound (OHL)
This compound is a key signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[1][2] As an autoinducer, OHL allows bacteria to monitor their population density and coordinate gene expression, influencing a variety of physiological processes including biofilm formation, virulence factor production, and bioluminescence.[1][2] The synthesis of OHL is typically carried out by a LuxI-type synthase, and it is recognized by a LuxR-type transcriptional regulator.[1][2]
The L-isomer is the biologically active form of the molecule. In laboratory settings, synthetic this compound is widely used as a standard to study and quantify quorum sensing-mediated phenomena.
Signaling Pathway of this compound
The canonical signaling pathway of OHL involves its interaction with a LuxR-type receptor protein. At low cell densities, the concentration of OHL is minimal. As the bacterial population grows, OHL accumulates. Once a threshold concentration is reached, OHL diffuses into the bacterial cells and binds to the LuxR-type protein.[1][2] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[1][3][4][5] The LuxR-OHL complex then acts as a transcriptional activator, recruiting RNA polymerase and initiating the expression of quorum sensing-regulated genes.[1][4]
Comparison of Biological Activity
The biological activity of OHL is concentration-dependent. Synthetic OHL is used to generate standard curves in various bioassays to determine the concentration of natural OHL in experimental samples. The following table summarizes the key biological activities of OHL and the typical effective concentrations of synthetic OHL required to elicit these responses in common bacterial reporter systems.
| Biological Activity | Bacterial System | Reporter Gene/Phenotype | Typical Effective Concentration of Synthetic OHL | Reference |
| Induction of Bioluminescence | Vibrio fischeri & E. coli (with lux genes) | lux operon (light production) | 10 nM - 1 µM | [6][7] |
| Induction of Violacein Production | Chromobacterium violaceum CV026 | vioA operon (purple pigment) | 100 nM - 10 µM | [8] |
| Induction of Gene Expression | Agrobacterium tumefaciens NTL4(pZLR4) | lacZ (β-galactosidase activity) | 10 nM - 1 µM | [9][10] |
| Regulation of Carbapenem Production | Erwinia carotovora | car genes | ~2 µM (Kd for CarR binding) | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols typically use synthetic OHL to create a standard curve for quantifying the activity of OHL from natural sources (e.g., bacterial culture supernatants).
General Experimental Workflow for OHL Activity Quantification
The general workflow for quantifying OHL activity using a whole-cell biosensor involves preparing the biosensor strain, exposing it to known concentrations of synthetic OHL to generate a standard curve, and then measuring the response of the biosensor to the experimental sample containing natural OHL.
Chromobacterium violaceum CV026 Bioassay
This assay is used to detect short-chain AHLs, including OHL. The C. violaceum CV026 strain is a mutant that cannot produce its own AHL but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
Synthetic this compound
-
Ethanol (for stock solutions)
-
Sterile petri dishes, microcentrifuge tubes, and paper discs
Protocol:
-
Prepare a lawn of C. violaceum CV026 on an LB agar plate by spreading an overnight culture.
-
Prepare a stock solution of synthetic OHL in ethanol and create a series of dilutions.
-
Spot a known volume (e.g., 5 µL) of each OHL dilution onto sterile paper discs and allow the solvent to evaporate.
-
Place the discs onto the bacterial lawn.
-
Incubate the plates at 30°C for 24-48 hours.
-
Measure the diameter of the purple halo (violacein production) around each disc.
-
For quantitative analysis, perform the assay in liquid culture (LB broth) in a microtiter plate. After incubation, lyse the cells and quantify the violacein pigment spectrophotometrically at a wavelength of 585 nm.[12]
-
Generate a standard curve by plotting the intensity of violacein production against the concentration of synthetic OHL.
Agrobacterium tumefaciens NTL4(pZLR4) Bioassay
This is a highly sensitive bioassay for the detection of a wide range of AHLs. The reporter strain contains a plasmid with the traR gene (encoding the LuxR homolog) and a traG-lacZ reporter fusion. In the presence of AHLs, TraR is activated and induces the expression of β-galactosidase.
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4)
-
AT minimal medium
-
Gentamicin (for plasmid maintenance)
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) for quantitative assay
-
Synthetic this compound
Protocol:
-
For a qualitative plate assay, prepare an AT agar plate containing X-Gal and spread an overnight culture of A. tumefaciens NTL4(pZLR4). Spot the samples onto the plate and incubate at 28°C. A blue color indicates the presence of AHL.[9]
-
For a quantitative liquid assay, grow an overnight culture of the reporter strain in AT minimal medium with gentamicin.
-
In a microtiter plate, add the reporter strain culture and the synthetic OHL standards or experimental samples.
-
Incubate at 28°C for a defined period (e.g., 6-8 hours).
-
Measure β-galactosidase activity using ONPG as a substrate. Lyse the cells and add ONPG. Stop the reaction with sodium carbonate and measure the absorbance at 420 nm.
-
Calculate Miller units to quantify β-galactosidase activity and generate a standard curve against synthetic OHL concentrations.[10]
Vibrio fischeri Bioluminescence Bioassay
This assay utilizes the natural quorum sensing system of Vibrio fischeri or an engineered E. coli strain carrying the lux operon. The intensity of light produced is proportional to the concentration of OHL.
Materials:
-
Vibrio fischeri strain (e.g., ES111) or a suitable E. coli reporter strain.
-
Appropriate growth medium (e.g., LBS for V. fischeri).
-
Synthetic this compound.
-
Luminometer.
Protocol:
-
Grow an overnight culture of the reporter strain.
-
In a white-walled, clear-bottom microtiter plate, add the bacterial culture and the synthetic OHL standards or experimental samples.
-
Incubate the plate at the optimal temperature for the strain (e.g., 28°C for V. fischeri).
-
Measure the luminescence at regular intervals using a luminometer.
-
Generate a standard curve by plotting the peak luminescence (in relative light units, RLU) against the concentration of synthetic OHL.[6]
Conclusion
While the scientific literature does not present direct experimental comparisons of synthetic versus natural this compound, the established use of the synthetic L-isomer as a reference standard in a multitude of bioassays underscores the consensus of their identical biological activity. The protocols and data presented in this guide provide researchers with the necessary tools to quantify the activity of OHL from natural sources and to further investigate its role in bacterial communication and pathogenesis. The consistency and reproducibility afforded by using a synthetic standard are crucial for advancing our understanding of quorum sensing and for the development of novel anti-virulence therapies.
References
- 1. Reversible Acyl-Homoserine Lactone Binding to Purified <i>Vibrio fischeri</i> LuxR Protein [ouci.dntb.gov.ua]
- 2. A Quantitative Bioassay for Crown-Gall Tumourigenesis using Carrot Disks [protocols.io]
- 3. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ableweb.org [ableweb.org]
- 10. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of N-(3-Oxohexanoyl)-L-homoserine lactone with LuxR Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) with various LuxR homologs. The information is intended to assist researchers in understanding the specificity of this common quorum sensing signal and to provide a foundation for studies in microbiology and drug development.
Introduction to OHHL and LuxR Homologs
This compound (OHHL) is a well-characterized autoinducer molecule involved in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density[1]. This signaling is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence[2]. OHHL is the cognate signal for the LuxR protein in Vibrio fischeri, the founding member of the large family of LuxR-type transcriptional regulators[1].
LuxR homologs are found in a wide array of Gram-negative bacteria and share a conserved structure, typically consisting of an N-terminal ligand-binding domain and a C-terminal DNA-binding domain. While the interaction between a LuxR-type receptor and its cognate acyl-homoserine lactone (AHL) is often highly specific, cross-reactivity with non-cognate AHLs can occur, leading to inter-species communication or interference. This guide focuses on the interaction of OHHL with several key LuxR homologs.
Comparative Analysis of OHHL Cross-Reactivity
The interaction of OHHL with different LuxR homologs can result in a range of functional outcomes, from strong activation to inhibition. The following tables summarize the available quantitative data on these interactions.
Binding Affinity of OHHL to LuxR Homologs
| LuxR Homolog | Organism | Cognate AHL | OHHL Binding Affinity (Kd) | Method | Reference(s) |
| LuxR | Vibrio fischeri | OHHL | ~100 nM | Gel Shift Assay | [1][3] |
| LuxR (MBP-fused) | Vibrio fischeri | OHHL | 258.5 µM | Surface Plasmon Resonance | [4] |
| CarR | Erwinia carotovora | OHHL | 1.8 µM | Fluorescence Quenching | [5] |
| LasR | Pseudomonas aeruginosa | 3-oxo-C12-HSL | Data not available (low affinity expected) | - | [5] |
| TraR | Agrobacterium tumefaciens | 3-oxo-C8-HSL | Data not available (low affinity expected) | - | |
| EsaR | Pantoea stewartii | OHHL | Data not available (acts as an antagonist) | Surface Plasmon Resonance | [3] |
| SdiA | Escherichia coli | None (responds to various AHLs) | Data not available (enhances activity) | - | [3] |
Note: The significant difference in the reported Kd values for LuxR may be attributed to the different experimental conditions and protein constructs used (purified native protein vs. MBP-fused protein).
Functional Response of LuxR Homologs to OHHL
| LuxR Homolog | Organism | Response to OHHL | Quantitative Measure (EC50/IC50) | Reporter System | Reference(s) |
| LuxR | Vibrio fischeri | Activation | ~100 nM (effective concentration) | luxI promoter fusion | [2] |
| EsaR | Pantoea stewartii | Inhibition | Data not available | esaR promoter fusion | [3] |
| ExpR | Pectobacterium carotovorum | Inhibition | Data not available | Exoenzyme production | [6] |
| SdiA | Escherichia coli | Enhanced regulatory activity | Data not available | srgE expression, biofilm formation | [3][7] |
| CarR | Erwinia carotovora | Activation | ~1.8 µM (activation of carbapenem production) | Carbapenem production | [5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of LuxR Activation by OHHL
Caption: LuxR activation by OHHL in Vibrio fischeri.
Signaling Pathway of EsaR Inhibition by OHHL
Caption: EsaR inhibition by OHHL in Pantoea stewartii.
Experimental Workflow for Reporter Gene Assay
Caption: Workflow for a typical reporter gene assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to assess OHHL-LuxR homolog interactions.
Reporter Gene Assay
This assay is used to quantify the transcriptional activation or inhibition by a LuxR homolog in response to OHHL.
1. Strain and Plasmid Construction:
- An appropriate bacterial host (commonly E. coli) that does not produce its own AHLs is used.
- A two-plasmid system is typically employed:
- Plasmid 1 (Regulator): Expresses the LuxR homolog of interest, often under the control of a constitutive or inducible promoter.
- Plasmid 2 (Reporter): Contains a reporter gene (e.g., lacZ, gfp, luc) downstream of a promoter that is regulated by the LuxR homolog. This promoter contains the specific DNA binding site (lux box or equivalent) for the homolog.
2. Experimental Procedure:
- Transform the host strain with both plasmids.
- Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB broth) with appropriate antibiotics.
- The following day, dilute the overnight culture into fresh medium and grow to early or mid-exponential phase.
- Aliquot the culture into a multi-well plate.
- Add OHHL to the wells at a range of final concentrations (a negative control with no OHHL should be included).
- Incubate the plate for a defined period to allow for protein expression and reporter activation/inhibition.
- Measure the reporter signal (e.g., fluorescence for GFP, luminescence for luciferase) and the optical density (OD600) of the cultures.
3. Data Analysis:
- Normalize the reporter signal to the cell density (OD600) to account for differences in cell growth.
- Plot the normalized reporter activity against the concentration of OHHL.
- For activators, the data can be fitted to a dose-response curve to determine the EC50 (the concentration of OHHL that elicits a half-maximal response). For inhibitors, the IC50 (the concentration of OHHL that causes 50% inhibition) can be calculated.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively or quantitatively assess the binding of a purified LuxR homolog to its target DNA in the presence or absence of OHHL.
1. Reagents and Materials:
- Purified LuxR homolog protein.
- A labeled DNA probe (e.g., with 32P or a fluorescent dye) containing the lux box sequence.
- Binding buffer (typically contains Tris-HCl, KCl, MgCl2, DTT, and glycerol).
- Non-denaturing polyacrylamide gel.
2. Experimental Procedure:
- Set up binding reactions in small volumes containing the binding buffer, a fixed amount of the labeled DNA probe, and varying concentrations of the purified LuxR homolog.
- For cross-reactivity studies, incubate the protein with a fixed concentration of OHHL before adding the DNA probe.
- Incubate the reactions at an appropriate temperature to allow for protein-DNA binding.
- Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis.
- Visualize the DNA bands (e.g., by autoradiography or fluorescence imaging).
3. Data Analysis:
- A shift in the mobility of the DNA probe (a band that migrates slower than the free probe) indicates protein-DNA binding.
- The intensity of the shifted band is proportional to the amount of protein-DNA complex formed.
- By titrating the protein concentration, the dissociation constant (Kd) can be estimated. The effect of OHHL on binding can be assessed by comparing the shifted bands in its presence and absence.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between OHHL and a LuxR homolog.
1. Reagents and Materials:
- Purified LuxR homolog protein in a suitable buffer.
- A solution of OHHL in the same buffer.
- An isothermal titration calorimeter.
2. Experimental Procedure:
- Load the purified protein into the sample cell of the calorimeter.
- Load the OHHL solution into the injection syringe.
- Perform a series of small, sequential injections of the OHHL solution into the protein solution.
- The heat change associated with each injection is measured.
3. Data Analysis:
- The raw data consists of a series of heat-change peaks corresponding to each injection.
- Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.
- This isotherm is then fitted to a binding model to determine the Kd, n, and ΔH of the interaction.
Conclusion
The cross-reactivity of this compound with different LuxR homologs is a complex phenomenon with significant biological implications. While OHHL is a potent activator of its cognate receptor, LuxR, its interaction with other homologs can lead to activation (e.g., CarR), inhibition (e.g., EsaR, ExpR), or modulation of activity (e.g., SdiA). The quantitative data presented in this guide highlights the varying degrees of specificity among LuxR-type proteins.
For researchers in microbiology, this information is critical for understanding the intricate communication networks within microbial communities. For professionals in drug development, the ability of some LuxR homologs to be inhibited by OHHL provides a conceptual basis for the design of quorum sensing inhibitors as potential antimicrobial agents. Further research is needed to fill the gaps in our quantitative understanding of these interactions, particularly for homologs like LasR and TraR, which are important in pathogenic bacteria. The experimental protocols outlined here provide a framework for conducting such investigations.
References
- 1. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quorum sensing N-acyl homoserine lactones-SdiA enhances the biofilm formation of E. coli by regulating sRNA CsrB expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computer-Aided Rational Engineering of Signal Sensitivity of Quorum Sensing Protein LuxR in a Whole-Cell Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. Salmonella SdiA recognizes N-acyl homoserine lactone signals from Pectobacterium carotovorum in vitro, but not in a bacterial soft rot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of N-(3-Oxohexanoyl)-L-homoserine Lactone (OHHL) and Their Quorum Sensing Activity
For Researchers, Scientists, and Drug Development Professionals
N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key autoinducer molecule used by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2] This signaling system controls various physiological processes, including biofilm formation, virulence factor production, and antibiotic biosynthesis.[1][3] The central role of QS in bacterial pathogenicity has made its modulation a promising strategy for developing novel anti-infective therapies that aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for antibiotic resistance.
This guide provides an objective comparison of various structural analogs of OHHL, summarizing their biological activities with supporting experimental data. It details the methodologies for key bioassays and visualizes critical pathways and workflows to aid in the research and development of novel QS modulators.
Data Presentation: Biological Activity of OHHL Analogs
The biological activity of OHHL analogs is typically categorized as either agonistic (mimicking the natural molecule to activate the QS system) or antagonistic (inhibiting the QS system). The following tables summarize quantitative data for various classes of OHHL analogs, detailing the structural modifications and their observed effects on different bacterial QS systems.
Table 1: Antagonistic Activity of OHHL Structural Analogs
| Analog Class / Compound | Structural Modification | Target System / Organism | Bioassay | IC₅₀ Value | Reference |
| Thiolactones | Lactone oxygen replaced with sulfur | E. coli (LasR) | Reporter Gene Assay | Nanomolar range | [4] |
| Triazoles | Amide bond replaced by a triazole ring (with C12 alkyl chain) | P. aeruginosa | Biofilm Inhibition | Active at 1 mM | |
| Tetrazoles (PD12) | Amide bond replaced by a 2,5-disubstituted tetrazole ring | P. aeruginosa (LasR) | Reporter Gene Assay | 30 nM | [4] |
| β-Keto Esters | Aryl functionality at the C-3 position | Vibrio harveyi | Bioluminescence Inhibition | 23 µM - 53 µM | |
| N-Aryl L-Homoserine Lactones (4-I POHL E22) | Phenylacetyl group with 4-Iodo substitution | P. aeruginosa (LasR) | Reporter Gene Assay | 2.0 µM | [5] |
| 3-Oxo-C12-2-amino-4-chlorophenol (ACP analog) | Homoserine lactone ring replaced with aminocyclohexanol | E. coli (LasR) | Reporter Gene Assay | 28.2 µM | [6] |
Table 2: Agonistic Activity of OHHL Structural Analogs
| Analog Class / Compound | Structural Modification | Target System / Organism | Bioassay | EC₅₀ Value | Reference |
| N-(3-oxo-acyl)-homocysteine thiolactones (3O-AHTLs) | Lactone oxygen replaced with sulfur | S. enterica (SdiA) | Reporter Gene Assay | Lower than native AHLs | [7] |
| 3-oxoC6-d-HSL | d-enantiomer of the homoserine lactone ring | P. aeruginosa (RhlI) | Enzyme Activity Assay | 224 ± 55 µM | [8] |
| Tetramic Acid | Degradation product of 3-oxo-C12-HSL | E. coli (LasR) | Reporter Gene Assay | 2.7 µM (vs. 9 nM for parent) | [6] |
| (S,S)-3-Oxo-C12-ACH | Homoserine lactone ring replaced with aminocyclohexanol | E. coli (LasR) | Reporter Gene Assay | 170 nM | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the screening strategy for OHHL analogs.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Comparison of N-(3-Oxohexanoyl)-L-homoserine Lactone (3-oxo-C6-HSL) Production in Wild-Type vs. Mutant Bacteria
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. This molecule, belonging to the acyl-homoserine lactone (AHL) family, plays a pivotal role in regulating gene expression in a cell-density-dependent manner, controlling processes such as biofilm formation, virulence factor production, and bioluminescence. The synthesis of 3-oxo-C6-HSL is primarily catalyzed by LuxI-type synthases. Genetic mutations in the genes encoding these synthases can significantly impact the production of 3-oxo-C6-HSL, thereby altering the bacterium's QS capabilities. This guide provides a quantitative comparison of 3-oxo-C6-HSL production in wild-type bacteria versus their corresponding synthase mutants, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of AHL Production
The following table summarizes the quantitative analysis of N-acyl homoserine lactone (AHL) production in wild-type Burkholderia cenocepacia J2315 and its corresponding synthase mutants (ΔcepI and ΔcciI). The data is derived from studies investigating the interplay between different quorum sensing systems in this bacterium. While B. cenocepacia J2315 is known to produce N-octanoyl-homoserine lactone (C8-HSL) and N-hexanoyl-homoserine lactone (C6-HSL), the principles of its LuxI/R-type quorum sensing systems are analogous to those involving 3-oxo-C6-HSL in other bacteria. The relative production levels are indicative of the impact of synthase gene mutations.
| Bacterial Strain | Relevant Genotype | Relative AHL Production Level (%) | Key Findings |
| B. cenocepacia J2315 | Wild-Type | 100 | Produces both C8-HSL and C6-HSL via CepI and CciI synthases respectively. |
| B. cenocepacia ΔcepI | cepI gene deletion | Significantly Reduced C8-HSL | Demonstrates the primary role of CepI in C8-HSL synthesis. |
| B. cenocepacia ΔcciI | cciI gene deletion | Significantly Reduced C6-HSL | Highlights the function of CciI in C6-HSL production. |
| B. cenocepacia ΔcepIΔcciI | Double deletion of cepI and cciI | No detectable AHLs | Confirms that CepI and CciI are the primary synthases for the respective AHLs.[1] |
Experimental Protocols
The quantification of 3-oxo-C6-HSL and other AHLs is crucial for comparing wild-type and mutant strains. Below are detailed methodologies for key experiments cited in the literature.
AHL Extraction from Bacterial Supernatant
This protocol outlines the general procedure for extracting AHLs from bacterial cultures for subsequent analysis.
-
Bacterial Culture: Grow wild-type and mutant bacterial strains in appropriate liquid media (e.g., Luria-Bertani broth) to a specific optical density (OD600), typically in the late logarithmic or early stationary phase, at a suitable temperature (e.g., 30°C or 37°C).
-
Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Extraction: Transfer the cell-free supernatant to a separating funnel. Extract the supernatant twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Drying and Concentration: Pool the organic phases and dry them over anhydrous magnesium sulfate. Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Resuspension: Dissolve the dried extract in a small, precise volume of a suitable solvent, such as acetonitrile or ethyl acetate, for further analysis.
Quantification of 3-oxo-C6-HSL using a Whole-Cell Bioreporter
This method utilizes a genetically engineered bacterial strain that produces a measurable signal (e.g., bioluminescence or a colorimetric product) in response to a specific AHL.[2][3]
-
Bioreporter Strain: Use a bioreporter strain, such as Escherichia coli carrying a plasmid with a 3-oxo-C6-HSL-responsive promoter (e.g., the luxR promoter) fused to a reporter gene (e.g., luxCDABE for bioluminescence or lacZ for β-galactosidase activity).
-
Standard Curve: Prepare a standard curve by adding known concentrations of synthetic 3-oxo-C6-HSL to the bioreporter culture and measuring the reporter signal.
-
Sample Analysis: Add a specific volume of the resuspended AHL extract from the wild-type and mutant strains to the bioreporter culture.
-
Incubation: Incubate the cultures under appropriate conditions to allow for the induction of the reporter gene.
-
Signal Measurement: Measure the reporter signal (e.g., luminescence using a luminometer or β-galactosidase activity using a spectrophotometer).
-
Quantification: Determine the concentration of 3-oxo-C6-HSL in the samples by interpolating the measured signal on the standard curve.
Thin-Layer Chromatography (TLC) for AHL Profiling
TLC is a semi-quantitative method used to separate and identify different AHL molecules in an extract.
-
TLC Plate Preparation: Spot a small volume of the resuspended AHL extracts from the wild-type and mutant strains, along with synthetic AHL standards, onto a reverse-phase TLC plate (e.g., RP-18 F254s).
-
Chromatography: Develop the TLC plate in a chromatography tank containing an appropriate mobile phase (e.g., 60% methanol in water).
-
Visualization: After development, air-dry the plate. Overlay the plate with a thin layer of agar seeded with a suitable AHL bioreporter strain (e.g., Chromobacterium violaceum CV026, which produces a purple pigment in response to short-chain AHLs).
-
Incubation and Analysis: Incubate the plate at an appropriate temperature (e.g., 30°C) until colored spots appear, indicating the presence of AHLs. Compare the migration of the spots from the bacterial extracts to the synthetic standards to identify the AHLs present and estimate their relative abundance based on spot intensity.
Mandatory Visualization
References
- 1. Phenotypic and Genotypic Characterisation of Burkholderia cenocepacia J2315 Mutants Affected in Homoserine Lactone and Diffusible Signal Factor-Based Quorum Sensing Systems Suggests Interplay between Both Types of Systems | PLOS One [journals.plos.org]
- 2. A Unique Regulator Contributes to Quorum Sensing and Virulence in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling N-(3-Oxohexanoyl)-L-homoserine lactone
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL). Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly recommended, treating it as a potentially hazardous substance.
Immediate Safety Recommendations
All personnel must adhere to standard laboratory safety protocols. The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure risk.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact. Nitrile is a common choice for chemical resistance. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Recommended, especially when handling the powder form, to prevent inhalation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
This information is synthesized from handling recommendations for similar N-acyl-homoserine lactone compounds.[1][2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) during inspection.
-
Verify that the product label matches the order information.
2. Storage:
-
Store the compound in a tightly sealed container.
-
Keep at a temperature of -20°C for long-term stability.[3][4]
-
For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[4]
-
Store away from incompatible materials.
3. Handling and Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
This compound is typically a crystalline solid.[2]
-
Stock solutions can be prepared by dissolving in organic solvents such as DMSO and dimethylformamide.[2] The use of ethanol and other primary alcohols is not recommended as they may open the lactone ring.[2]
-
For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made immediately prior to use.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
4. Spill and Exposure Management:
-
Spill: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable solvent and then wash with soap and water. Dispose of the contaminated materials as hazardous waste.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
5. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
